2-Aminobenzo[d]thiazole-7-carboxylic acid
Description
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Properties
IUPAC Name |
2-amino-1,3-benzothiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUAYVWUPOHGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604653 | |
| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71224-95-8 | |
| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminobenzo[d]thiazole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobenzo[d]thiazole-7-carboxylic acid, a heterocyclic compound belonging to the benzothiazole class, represents a molecule of significant interest in medicinal chemistry and drug discovery. While specific research on the 7-carboxylic acid isomer is limited, the broader family of 2-aminobenzothiazoles is well-documented for a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the available data for this compound, a plausible synthetic route based on established methodologies for related isomers, and a summary of the biological significance of the 2-aminobenzothiazole scaffold. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the key available identifiers and calculated properties. It is important to note that experimental data, such as melting point and solubility, would need to be determined empirically.
| Property | Value | Source |
| CAS Number | 71224-95-8 | [1] |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
| IUPAC Name | This compound | - |
| Canonical SMILES | C1=CC=C2C(=C1C(=O)O)SC(=N2)N | [1] |
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, validated synthesis for this compound is not detailed in the reviewed literature, a reliable synthetic route can be proposed based on the well-established methods for synthesizing the analogous 6-carboxylic acid isomer and other substituted 2-aminobenzothiazoles.[2][3] The classical approach involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.
Proposed Starting Material: 2-Amino-3-methylbenzoic acid would be a suitable precursor, which would require conversion of the methyl group to a functionality that facilitates the cyclization, or more directly, 2-amino-isophthalic acid derivatives could be envisioned as starting points, though this may present regioselectivity challenges. A more direct and plausible precursor would be 2-chloro-3-nitrobenzoic acid, which can be converted to the corresponding aniline.
General Reaction Scheme:
The synthesis can be envisioned in two main steps:
-
Thiocyanation of the aniline precursor: The amino group of the precursor directs the electrophilic substitution of the thiocyanate group.
-
Cyclization: The resulting thiourea derivative undergoes intramolecular cyclization to form the benzothiazole ring.
Detailed Hypothetical Protocol:
Step 1: Synthesis of a suitable 2-aminobenzoic acid precursor. This is a crucial step that is not explicitly detailed in the literature for the 7-isomer. A potential route could start from 2-chloro-3-nitrobenzoic acid.
Step 2: Formation of the 2-aminobenzothiazole ring.
-
Materials:
-
2-Amino-isophthalic acid derivative (or other suitable precursor)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Bromine (Br₂) or another suitable oxidizing agent
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) or ammonia (NH₃) solution for neutralization
-
Ethanol or other suitable solvent for recrystallization
-
-
Procedure:
-
Dissolve the aniline precursor (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2-3 equivalents) to the solution and stir at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a sodium hydroxide or ammonia solution to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
-
Biological and Pharmacological Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4] Derivatives of 2-aminobenzothiazole have been reported to exhibit a wide array of biological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives.[5][6] These compounds have been shown to target various components of cancer cell signaling pathways.
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of protein kinases, which are crucial for cell growth, proliferation, and survival. For instance, derivatives have been designed to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is often dysregulated in cancer.[5]
Antimicrobial and Antiviral Activities
Derivatives of 2-aminobenzothiazole have also been investigated for their potential as antimicrobial and antiviral agents.[7][8] The specific mechanisms of action in these contexts are varied and depend on the particular substitutions on the benzothiazole ring system.
Other Biological Activities
The versatility of the 2-aminobenzothiazole scaffold is further highlighted by reports of other biological activities, including:
Future Directions
Given the limited specific data on this compound, several avenues for future research are apparent:
-
Validated Synthesis and Characterization: The development and validation of a reliable synthetic route for the 7-isomer are paramount. Following synthesis, thorough characterization, including determination of physical properties and acquisition of spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), is essential.
-
Biological Screening: A comprehensive biological evaluation of this compound is warranted. This should include screening for anticancer, antimicrobial, and other potential therapeutic activities, building upon the known bioactivities of the 2-aminobenzothiazole class.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound would enable the exploration of structure-activity relationships, providing insights for the design of more potent and selective compounds.
Conclusion
This compound is a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery. While direct experimental data remains scarce, the extensive research on the broader 2-aminobenzothiazole family provides a strong rationale for further investigation. The proposed synthetic pathway and the overview of the biological significance of the core scaffold presented in this guide offer a solid starting point for researchers aiming to unlock the therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Benzothiazolecarboxylicacid,2-amino-(6CI,9CI) CAS#: 71224-95-8 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 71224-95-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: 2-Aminobenzo[d]thiazole-7-carboxylic Acid (CAS 71224-95-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Aminobenzo[d]thiazole-7-carboxylic acid (CAS 71224-95-8), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, lists key suppliers, details a plausible synthetic route, and explores the biological activities and potential signaling pathway interactions of the broader 2-aminobenzothiazole scaffold.
Core Properties
This compound, with the IUPAC name 2-amino-1,3-benzothiazole-7-carboxylic acid, is a stable organic compound. Its core structure features a fused benzene and thiazole ring system, which is recognized as a "privileged" scaffold in medicinal chemistry due to its prevalence in biologically active compounds.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 71224-95-8 |
| Molecular Formula | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol |
| Boiling Point | 466.6°C at 760 mmHg |
| Flash Point | 236°C |
| Density | 1.604 g/cm³ |
| Refractive Index | 1.799 |
Commercial Availability
This compound is available from various chemical suppliers, typically with a purity of 95% or higher. Researchers can procure this compound from the following vendors:
| Supplier |
| BLD Pharm |
| ChemScene |
| ChemShuttle |
| Hangzhou Hairui Chemical Co., Ltd. |
| Molbase |
Synthesis Protocol
Proposed Synthesis of this compound
The synthesis would likely proceed via the reaction of 3-aminobenzoic acid with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium like acetic acid. This reaction is a standard method for the formation of the 2-aminobenzothiazole ring system.
Experimental Workflow
Detailed Experimental Protocol (Adapted)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzoic acid (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
-
Reaction Execution: Stir the mixture at room temperature for approximately 45 minutes. Cool the reaction mixture to 10°C in an ice bath.
-
Addition of Bromine: Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the cooled mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Work-up: Pour the reaction mixture into ice-cold water and neutralize to a pH of 8 with a suitable base, such as 25% aqueous ammonia.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Biological Activity and Potential Signaling Pathways
The 2-aminobenzothiazole scaffold is a cornerstone in the development of therapeutic agents with a wide array of biological activities. Derivatives have shown promise as antibacterial, antifungal, and notably, as anticancer agents.[1]
Anticancer Potential and Targeted Signaling Pathways
The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit various protein kinases and other key enzymes involved in cancer cell proliferation and survival.[2] While specific studies on this compound are limited, the broader class of compounds has been shown to target several critical signaling pathways.
A study on a more complex derivative, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, has shown that it can repress the transcription associated with the oncoprotein E7 cellular pathway (E7/Rb/E2F-1/DNMT1), which is crucial in the tumorigenesis of HPV-related cervical cancer.[3] This suggests that derivatives of the 2-aminobenzothiazole scaffold can have specific and potent effects on cancer-related pathways.
Antibacterial Activity
Derivatives of 2-aminobenzothiazole have also been investigated for their antibacterial properties. The mechanism of action is still under investigation, but it is believed that these compounds may interfere with essential bacterial enzymes or cellular processes.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its "privileged" 2-aminobenzothiazole core makes it an attractive starting material for the development of inhibitors targeting a range of biological targets, particularly in the field of oncology. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Aminobenzo[d]thiazole Derivatives
The 2-aminobenzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives have been extensively studied for their potential as therapeutic agents, particularly in oncology.
Core Anticancer Mechanisms of 2-Aminobenzothiazole Derivatives
The primary mechanism of action for many biologically active 2-aminobenzothiazole derivatives is the inhibition of key enzymes involved in cellular signaling, proliferation, and survival. The core structure can interact with target proteins through hydrogen bonds, chalcogen bonds, and π-π stacking interactions.[2]
1. Protein Kinase Inhibition:
A significant number of 2-aminobenzothiazole derivatives function as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
-
Tyrosine Kinase Inhibition: This class of enzymes is a frequent target. Derivatives have shown potent inhibition of:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can block angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2]
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can halt cancer cell proliferation and induce apoptosis.[2]
-
c-Met: This receptor tyrosine kinase is involved in cell motility, invasion, and proliferation.[2]
-
-
Serine/Threonine Kinase Inhibition: Compounds based on this scaffold have also been developed to target serine/threonine kinases, which are involved in cell cycle control and signaling pathways.[1]
-
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and growth. Several 2-aminobenzothiazole derivatives have been identified as inhibitors of PI3K, thereby promoting apoptosis in cancer cells.[3][4]
2. DNA Topoisomerase Inhibition:
Certain 2-aminobenzothiazole derivatives interfere with the function of DNA topoisomerases. These enzymes are vital for managing the topological state of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately, cell death.[2]
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of various 2-aminobenzothiazole derivatives against different cancer cell lines and specific enzyme targets.
Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives
| Compound Series/Name | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | Reference |
| TZD Hybrid (Compound 20) | VEGFR-2 Inhibition | 8.27 | - | 7.44 | 9.99 | [2] |
| CT Hybrid (Compound 21) | VEGFR-2 Inhibition | 12.14 | - | 10.34 | - | [2] |
| Phenoxyquinoline Derivative (Compound 25) | c-MET Inhibition | - | 0.01 | 0.18 | - | [2] |
| OMS5 & OMS14 | PI3Kδ Inhibition | 22.13 - 61.03 | 22.13 - 61.03 | - | - | [3][5] |
Table 2: Enzymatic Inhibition by 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
| Compound 12 | EGFR | 96 nM | [2] |
| TZD Hybrid (Compound 20) | VEGFR-2 | 0.15 µM | [2] |
| CT Hybrid (Compound 21) | VEGFR-2 | 0.19 µM | [2] |
| Derivative 19 | VEGFR-2 | 0.5 µM | [2] |
| OMS1 | PI3Kγ | 47% inhibition at 100 µM | [3] |
| OMS2 | PI3Kγ | 48% inhibition at 100 µM | [3] |
| OMS14 | PI3Kδ/PI3KR1 | 65% inhibition | [3][6] |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 nM | [7] |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 nM | [7] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by 2-aminobenzothiazole derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Caption: Inhibition of VEGFR-2 signaling cascade to block angiogenesis.
Experimental Protocols
Detailed experimental procedures are crucial for the evaluation of 2-aminobenzothiazole derivatives. Below are representative protocols for key assays.
Protocol 1: General Synthesis of 2-Aminobenzothiazole Core Structure [8]
This protocol describes a common method for synthesizing the 2-aminobenzothiazole scaffold, which can be adapted for the 7-carboxylic acid isomer by starting with the appropriate aniline precursor.
-
Materials:
-
Substituted aniline (e.g., 3-amino-2-methylbenzoic acid for a precursor to the 7-carboxy isomer)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (2-4 equivalents) in glacial acetic acid.
-
Cool the solution to below 10°C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and neutralize with an aqueous ammonia solution to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity [5][9]
The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept below 0.5%. Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.
Protocol 3: In Vitro Kinase Inhibition Assay [9]
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on a specific kinase.
-
Materials:
-
Recombinant protein kinase (e.g., VEGFR-2, PI3K)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, then convert the produced ADP to ATP and measure the light output via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Diverse Biological Landscape of 2-Aminobenzothiazole Derivatives: A Technical Guide to Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of the 2-aminobenzothiazole core allows for diverse structural modifications, enabling interaction with a range of molecular targets crucial to disease progression. This technical guide provides an in-depth overview of the biological activity screening of 2-aminobenzothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Quantitative Data Summary
The biological activity of 2-aminobenzothiazole derivatives is quantitatively assessed to determine their potency and efficacy. The following tables summarize the in vitro activity of various derivatives against different cancer cell lines and microbial strains.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | A549 (Lung) | 22.13 - 61.03 | [1][2] |
| OMS5 | MCF-7 (Breast) | 22.13 - 61.03 | [1][2] |
| OMS14 | A549 (Lung) | 22.13 - 61.03 | [1][2] |
| OMS14 | MCF-7 (Breast) | 22.13 - 61.03 | [1][2] |
| 13 | HCT116 (Colon) | 6.43 ± 0.72 | [3] |
| 13 | A549 (Lung) | 9.62 ± 1.14 | [3] |
| 13 | A375 (Melanoma) | 8.07 ± 1.36 | [3] |
| 20 | HepG2 (Liver) | 9.99 | [3] |
| 20 | HCT-116 (Colon) | 7.44 | [3] |
| 20 | MCF-7 (Breast) | 8.27 | [3] |
| 21 | HepG2 (Liver) | 12.14 | [3] |
| 21 | HCT-116 (Colon) | 10.34 | [3] |
| 21 | MCF-7 (Breast) | 11.25 | [3] |
| 25 | MKN-45 (Gastric) | 0.06 ± 0.01 | [3] |
| 25 | H460 (Lung) | 0.01 ± 0.003 | [3] |
| 25 | HT-29 (Colon) | 0.18 ± 0.02 | [3] |
Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |
| A1 | Bacillus subtilis | 22, 28, 33 | 100, 200, 300 | [4] |
| B1 | Bacillus subtilis | 20, 24, 26 | 100, 200, 300 | [4] |
| B1 | Escherichia coli | 22, 25, 28 | 100, 200, 300 | [4] |
| C | Salmonella sp. | >10 | Not Specified | [5] |
| C | Shigella sp. | 10-25 | Not Specified | [5] |
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible evaluation of 2-aminobenzothiazole derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
2-Aminobenzothiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.[3] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2][3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[2][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 450-590 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using non-linear regression analysis.[1]
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
2-aminobenzothiazole derivatives
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
Procedure:
-
Compound Preparation: Prepare a stock solution of each 2-aminobenzothiazole derivative in a suitable solvent (e.g., DMSO).[7]
-
Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final desired concentration in the appropriate broth.[7]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (inoculum without any compound) and a solvent control.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.[6][7]
Anti-inflammatory Activity Screening: In Vitro Anti-denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a key process in inflammation.
Procedure:
-
The test compounds and a standard drug are dissolved in a minimal amount of Dimethyl Formamide (DMF) and then diluted with phosphate buffer (0.2 M, pH 7.4).[8]
-
A test solution (4 ml) with varying concentrations of the drug is mixed with 1 ml of a 1mM albumin solution in phosphate buffer.[8]
-
The mixture is then incubated at 37°C.[8]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the biological activity of 2-aminobenzothiazole derivatives is crucial for rational drug design. Many of these compounds exert their effects by modulating key cellular signaling pathways.
One such critical pathway implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[2] Some 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway.[2]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives.
Caption: General workflow for the synthesis and biological screening of 2-aminobenzothiazole derivatives.
This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-aminobenzothiazole scaffold. The provided data, protocols, and pathway diagrams offer a framework for systematic investigation and facilitate the identification of promising lead compounds for further preclinical and clinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
Physicochemical properties of 2-aminobenzothiazole scaffolds
An In-depth Technical Guide on the Physicochemical Properties of 2-Aminobenzothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobenzothiazole is a heterocyclic aromatic amine that serves as a foundational scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This versatility is largely attributed to the reactive amino group and the stable benzothiazole ring system.[1] A comprehensive understanding of the core physicochemical properties of the parent molecule is fundamental for the rational design of novel derivatives, the development of formulations, and the prediction of its behavior in biological systems.[1] This technical guide provides a detailed overview of the key physicochemical characteristics of 2-aminobenzothiazole, outlines standard experimental protocols for their determination, and visually represents key experimental and biological pathways.
Core Physicochemical Properties
The fundamental properties of 2-aminobenzothiazole are critical in dictating its behavior in various chemical and biological environments. These characteristics influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial parameters in the field of drug development.[1]
Data Presentation: Summary of Physicochemical Properties
The following table summarizes the key quantitative physicochemical data for 2-aminobenzothiazole, compiled from various reputable sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂S | [2][3] |
| Molecular Weight | 150.20 g/mol | [2][3] |
| Appearance | White to beige or grayish powder/flakes | [1][2][4] |
| Melting Point | 126 - 132 °C | [2][3][5][6] |
| Boiling Point | Decomposes under atmospheric pressure; 190-195 °C at 0.05 Torr | [2][4][6] |
| pKa (conjugate acid) | 4.48 (at 20°C) | [1][6][7][8] |
| Water Solubility | < 0.1 g/100 mL (at 19 °C); Very slightly soluble | [1][6][7] |
| Organic Solvents Solubility | Freely soluble in alcohol, chloroform, and diethyl ether; Soluble in concentrated acid | [6] |
| LogP (Octanol-Water) | 1.9 (Computed) | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of 2-aminobenzothiazole and its derivatives.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid compound.
-
Apparatus Setup : A small, dry sample of 2-aminobenzothiazole is finely powdered and packed into a capillary tube to a height of 2-3 mm. The tube is then placed in a melting point apparatus.[1]
-
Heating : The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially as the temperature approaches the expected melting point.[1]
-
Observation : Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is reported as the melting point.[1]
pKa Determination (Potentiometric Titration)
For a weak base like 2-aminobenzothiazole, the pKa of its conjugate acid is determined.
-
Sample Preparation : A precise amount of 2-aminobenzothiazole is dissolved in a suitable solvent (e.g., a water/ethanol mixture for compounds with poor aqueous solubility) to a known concentration, such as 0.01 M.[1] The ionic strength of the solution is kept constant with an electrolyte like KCl.[1]
-
Calibration : A pH meter and its electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]
-
Titration : The solution is titrated with a standardized strong acid, such as 0.1 M HCl. The pH is recorded after each incremental addition of the acid.[1]
-
Data Analysis : A titration curve is created by plotting the pH versus the volume of acid added. The pKa is determined from the pH at the half-equivalence point, where 50% of the 2-aminobenzothiazole has been protonated.[1]
Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
-
Sample Preparation : An excess amount of solid 2-aminobenzothiazole is added to a known volume of water in a flask.[1]
-
Equilibration : The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the solution.
-
Quantification : The concentration of 2-aminobenzothiazole in the clear, saturated solution is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[1] The solubility is expressed in units like mg/mL or mol/L.[1]
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
System Preparation : Equal volumes of n-octanol and water are mixed and mutually saturated by shaking for 24 hours. The two phases are then separated.
-
Sample Preparation : A known amount of 2-aminobenzothiazole is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration : The solution is combined with the other phase in a flask and shaken vigorously for several hours to allow the compound to partition between the two immiscible layers until equilibrium is reached.
-
Phase Separation : The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.
-
Quantification : The concentration of 2-aminobenzothiazole in each phase is measured using a suitable analytical method like HPLC-UV.
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Visualization of Pathways and Workflows
Biological Signaling Pathway
Certain 2-aminobenzothiazole derivatives exert their anticancer effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[9] The binding of the compound to AhR induces the expression of cytochrome P450 1A1 (CYP1A1), which metabolizes the benzothiazole into a reactive species that can form DNA adducts, ultimately leading to apoptosis in cancer cells.[9]
Experimental Workflows
The following diagrams illustrate common experimental workflows involving 2-aminobenzothiazole scaffolds, from chemical synthesis to biological evaluation.
A. General Synthesis of N-Substituted 2-Aminobenzothiazole Derivatives
A common method for derivatizing the 2-amino group involves reaction with an acyl chloride, such as chloroacetyl chloride, followed by substitution with a different amine.[10][11]
B. Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability, which is a common way to screen compounds for potential anticancer activity.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Aminobenzo[d]thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Atom Numbering
The chemical structure of 2-Aminobenzo[d]thiazole-7-carboxylic acid is presented below, with atoms numbered for reference in NMR spectral assignments.
Caption: Chemical structure of this compound with IUPAC numbering.
NMR Spectral Data of Related Compounds
Due to the absence of publicly available NMR data for this compound, the following tables summarize the ¹H and ¹³C NMR spectral data for the closely related compounds: 2-aminobenzothiazole and methyl 2-aminobenzo[d]thiazole-6-carboxylate. These data provide an estimation of the chemical shifts expected for the target molecule.
Table 1: ¹H NMR Spectral Data of Related 2-Aminobenzothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-Aminobenzothiazole Analog | DMSO-d₆ | ~7.85 | Broad Singlet (s) | -NH₂ (2H) |
| ~7.65 | Doublet (d) | Aromatic Proton | ||
| ~7.41 | Doublet (d) | Aromatic Proton | ||
| ~6.91 | Triplet (t) | Aromatic Proton | ||
| Methyl 2-aminobenzo[d]thiazole-6-carboxylate | DMSO-d₆ | 8.30 | s | H-7 |
| 7.92 | s | NH₂ | ||
| 7.83 | dd, J = 8.0, 1.6 Hz | H-5 | ||
| 7.38 | d, J = 8.0 Hz | H-4 | ||
| 3.83 | s | -OCH₃ |
Note: Data for the 2-aminobenzothiazole analog is representative of the benzothiazole core protons.[1]
Table 2: ¹³C NMR Spectral Data of Related 2-Aminobenzothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2-Aminobenzothiazole Analog | DMSO-d₆ | ~167.6 | C2 (Carbon attached to -NH₂) |
| ~151.3 | C7a (Quaternary carbon) | ||
| ~132.1 | C3a (Quaternary carbon) | ||
| ~129.2 | Aromatic CH | ||
| ~122.5 | Aromatic CH | ||
| ~121.0 | Aromatic CH | ||
| ~110.9 | Aromatic CH | ||
| Methyl 2-aminobenzo[d]thiazole-6-carboxylate | DMSO-d₆ | 170.2 | C=O (ester) |
| 166.6 | C2 | ||
| 157.4 | C7a | ||
| 131.6 | C3a | ||
| 127.5 | C5 | ||
| 123.0 | C6 | ||
| 122.2 | C4 | ||
| 117.6 | C7 | ||
| 52.3 | -OCH₃ |
Note: Data for the 2-aminobenzothiazole analog illustrates typical chemical shifts for the benzothiazole core carbons.[1]
Experimental Protocols for NMR Analysis
A standardized protocol for acquiring NMR spectra for 2-aminobenzothiazole derivatives is outlined below. This protocol can be adapted for this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure adequate spectral resolution.[2][3]
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
¹H NMR:
-
A standard pulse sequence (e.g., zg30) is used.
-
Key parameters to set include the spectral width, number of scans (typically 16-64), acquisition time, and relaxation delay.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and improve sensitivity.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
4. Data Processing:
-
The acquired free induction decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and NMR analysis of organic compounds.
References
In-Depth Technical Guide: Solubility of 2-Aminobenzo[d]thiazole-7-carboxylic Acid in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminobenzo[d]thiazole-7-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the physicochemical properties of its constituent functional groups. Furthermore, it outlines detailed experimental protocols for the synthesis of the title compound and the accurate determination of its solubility in various organic solvents, which are critical for its application in drug discovery and development.
Qualitative Solubility Profile
The solubility of this compound is governed by the interplay of its three key structural features: the bicyclic benzothiazole core, the ionizable carboxylic acid group, and the basic amino group. Based on the general principles of solubility for analogous compounds, a qualitative solubility profile can be inferred.[1][2]
Key Influencing Factors:
-
Polarity: The presence of the polar carboxylic acid and amino groups suggests that the molecule will exhibit some solubility in polar solvents. However, the largely non-polar benzothiazole ring system will limit its solubility in highly polar solvents like water.
-
Hydrogen Bonding: The carboxylic acid and amino groups are capable of acting as both hydrogen bond donors and acceptors, which will facilitate dissolution in protic solvents.
-
Acid-Base Properties: The carboxylic acid moiety will enhance solubility in basic media, while the amino group will increase solubility in acidic media. In organic solvents, the formation of salts with acidic or basic excipients could be a strategy to enhance solubility.
A summary of the expected qualitative solubility in common organic solvents is presented in Table 1.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Capable of hydrogen bonding with the carboxylic acid and amino groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderately to Highly Soluble | Strong dipole-dipole interactions can solvate the polar functional groups. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | Intermediate polarity may allow for some dissolution. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related 2-aminobenzothiazole derivatives.[3][4] The following protocol describes a potential two-step synthesis starting from 2-amino-3-methylbenzoic acid.
Step 1: Thiocyanation of 2-Amino-3-methylbenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-amino-3-methylbenzoic acid in glacial acetic acid.
-
Add 2-3 equivalents of potassium thiocyanate (KSCN) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker of ice water and adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate, 2-amino-3-thiocyanato-benzoic acid.
Step 2: Cyclization to this compound
-
Suspend the dried intermediate in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Heat the mixture to reflux for 4-6 hours. The cyclization can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the final product, this compound, under vacuum.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Determination of Solubility
The following protocol outlines a standardized method for the quantitative determination of the solubility of this compound in various organic solvents using the shake-flask method.[5][6]
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent.
-
Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant from each vial using a pipette, ensuring no solid particles are transferred.
-
Dilute the collected supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and the diluted samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each organic solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor)
-
Diagram of Solubility Determination Workflow
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Therapeutic Potential of 2-Aminobenzothiazole Derivatives: A Technical Guide to Key Molecular Targets
For Immediate Release
A Deep Dive into the Pharmacological Landscape of 2-Aminobenzothiazole Derivatives Reveals a Multitude of Promising Therapeutic Targets for a New Generation of Drugs.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the significant therapeutic targets of 2-aminobenzothiazole derivatives. This class of compounds has garnered substantial attention in medicinal chemistry due to its versatile pharmacological activities, particularly in oncology. This document details the key signaling pathways implicated, presents quantitative data on compound efficacy, and provides detailed experimental protocols for the evaluation of these promising therapeutic agents.
The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, serving as a foundation for the development of potent inhibitors of various protein kinases and other enzymes critical to disease progression.[1][2] These derivatives have demonstrated significant potential in targeting key pathways involved in cell proliferation, survival, and angiogenesis.
Key Therapeutic Targets and Signaling Pathways
The anticancer activity of 2-aminobenzothiazole derivatives is primarily attributed to their ability to modulate the activity of several key proteins involved in oncogenic signaling. The most prominent of these are the PI3K/AKT/mTOR pathway, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy.[3] 2-Aminobenzothiazole derivatives have been shown to effectively inhibit various isoforms of PI3K, including PI3Kα, PI3Kγ, and PI3Kδ, thereby blocking downstream signaling to AKT and mTOR.[1][2][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[2]
VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[2][5] By blocking VEGFR-2 signaling, these compounds can effectively suppress tumor-induced angiogenesis, thereby restricting tumor growth and spread.
EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[2] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth.[2] Certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against EGFR, highlighting their potential as targeted cancer therapeutics.[2]
Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of cancer, leading to unchecked cell division.[2] 2-Aminobenzothiazole derivatives have been developed as inhibitors of CDKs, particularly CDK2, thereby inducing cell cycle arrest and preventing cancer cell proliferation.[2]
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of representative 2-aminobenzothiazole derivatives against various cancer cell lines and specific kinase targets. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [6] |
| MCF-7 | Breast Cancer | 39.51 | [6] | |
| OMS14 | A549 | Lung Cancer | 34.09 | [6] |
| MCF-7 | Breast Cancer | 61.03 | [6] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [2] |
| A549 | Lung Cancer | 9.62 | [2] | |
| A375 | Malignant Melanoma | 8.07 | [2] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [2] |
| HCT-116 | Colon Carcinoma | 7.44 | [2] | |
| MCF-7 | Breast Cancer | 8.27 | [2] | |
| Compound 21 | HepG2 | Liver Cancer | 12.14 | [2] |
| HCT-116 | Colon Carcinoma | 11.21 | [2] | |
| MCF-7 | Breast Cancer | 10.34 | [2] |
Table 2: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against Specific Kinase Targets
| Compound ID | Kinase Target | IC₅₀ (µM) | Reference |
| Compound 13 | EGFR | 2.80 | [2] |
| Compound 20 | VEGFR-2 | 0.15 | [2] |
| Compound 21 | VEGFR-2 | 0.19 | [2] |
| Compound 40 | CDK2 | 4.29 | [2] |
| Compound 54 | PI3Kα | 0.00103 | [2] |
| OMS1 | PI3Kγ | 47% inhibition at 100 µM | [1] |
| OMS2 | PI3Kγ | 48% inhibition at 100 µM | [1] |
| OMS14 | PIK3CD/PIK3R1 (p110δ/p85α) | 65% inhibition at 100 µM | [1] |
Experimental Protocols
Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide (Intermediate P1)
A common synthetic route to many 2-aminobenzothiazole derivatives involves the initial synthesis of an activated intermediate, such as 2-chloro-N-(benzothiazol-2-yl)acetamide.[7]
Materials:
-
2-aminobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Dry benzene
Procedure:
-
Dissolve 2-aminobenzothiazole (0.05 mole) and triethylamine (0.05 mole) in 50 mL of dry benzene in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Cool the mixture in an ice bath.[7]
-
Add chloroacetyl chloride (0.05 mole) dropwise to the stirred solution.[7]
-
Continue stirring the reaction mixture for approximately 6 hours at room temperature.[7]
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.[7]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[7]
-
The crude product can be purified by recrystallization or column chromatography.[7]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
2-aminobenzothiazole derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan is completely dissolved. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.[11][12] A variety of formats are available, including luminescence-based assays that measure ATP consumption.[11]
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, EGFR, CDK2)
-
Specific substrate peptide for the kinase
-
ATP
-
2-aminobenzothiazole derivatives (test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-aminobenzothiazole derivatives in 100% DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compounds or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.[13]
-
This technical guide provides a foundational understanding of the therapeutic potential of 2-aminobenzothiazole derivatives. The information presented herein is intended to support further research and development efforts in harnessing the pharmacological power of this versatile chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
The Benzothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a subject of intense investigation for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzothiazole derivatives, offering a valuable resource for researchers engaged in drug design and development. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and experimental workflows.
Core Structure-Activity Relationship Principles
The pharmacological profile of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The C-2 and C-6 positions have been identified as particularly crucial for modulating biological activity.[1][2]
-
Substitution at the C-2 Position: This position is a primary site for modification and significantly impacts the compound's interaction with biological targets. The introduction of various moieties, such as amino, mercapto, aryl, and heterocyclic groups, has led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. For instance, 2-arylbenzothiazoles have shown promising antitumor activity.[3] The nature of the substituent at this position can influence the molecule's electronics, sterics, and hydrogen bonding capacity, all of which are critical for target binding.
-
Substitution at the C-6 Position: Modifications at the C-6 position of the benzene ring also play a vital role in determining the pharmacological effect. The introduction of electron-withdrawing or electron-donating groups can alter the overall electron density of the benzothiazole system, thereby affecting its pharmacokinetic and pharmacodynamic properties. For example, the presence of a trifluoromethoxy group at the C-6 position in Riluzole contributes to its neuroprotective effects.[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for benzothiazole derivatives across various therapeutic areas, providing a comparative overview of their potency.
Anticancer Activity
Benzothiazole derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines. The data below highlights the half-maximal inhibitory concentrations (IC50) of selected compounds.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Aminophenyl | H | MCF-7 (Breast) | 0.02 | [3] |
| 2 | 3,4-Dimethoxyphenyl | 5-Fluoro | MDA-MB-468 (Breast) | 0.015 | [3] |
| 3 | (4-Chlorophenyl)amino | H | HCT116 (Colon) | 5.2 | [5] |
| 4 | (3,4-Dichlorophenyl)amino | 5-Chloro | AsPC-1 (Pancreatic) | 8.49 | [2] |
| 5 | 4-Methoxyphenyl | H | PANC-1 (Pancreatic) | 35 | [6] |
Antimicrobial Activity
The benzothiazole scaffold is a promising framework for the development of novel antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound ID | 2-Substituent | 6-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6 | Hydrazinyl | Iodo | Staphylococcus aureus | 50 | [7] |
| 7 | Mercapto | H | Escherichia coli | 25 | [8] |
| 8 | (4-Nitrophenyl)amino | H | Candida albicans | 12.5 | [8] |
| 9 | Thiazolylamino | H | Bacillus subtilis | 6.25 | [9] |
| 10 | Pyrazolyl | Nitro | Aspergillus niger | 100 | [8] |
Anti-inflammatory and Neuroprotective Activities
Benzothiazole derivatives have also shown potential in treating inflammatory conditions and neurodegenerative diseases.
| Compound ID | 2-Substituent | 6-Substituent | Biological Activity | IC50 (µM) / Inhibition | Reference |
| 11 | Amino | Trifluoromethoxy | Neuroprotection (Glutamate release inhibition) | - | [4] |
| 12 | (4-Hydroxyphenyl)amino | H | COX-2 Inhibition | 8.2 | [10] |
| 13 | Piperazinyl | H | Acetylcholinesterase Inhibition | 23.4 nM | [11] |
| 14 | Hydrazone derivative | H | Monoamine Oxidase B (MAO-B) Inhibition | 40.3 nM | [11] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of key benzothiazole scaffolds and for a common in vitro biological evaluation.
Synthesis of 2-Arylbenzothiazoles
This protocol describes a general and efficient method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.[12]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ceric Ammonium Nitrate (CAN)
-
30% Hydrogen Peroxide (H2O2)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol).
-
Add ceric ammonium nitrate (0.1 mmol) and 30% hydrogen peroxide (4 mmol) to the mixture.
-
Stir the reaction mixture at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired 2-arylbenzothiazole.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzothiazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the benzothiazole test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Visualizing Molecular Mechanisms and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex signaling pathways and experimental workflows.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Benzothiazole Derivatives
Many anticancer benzothiazole derivatives exert their effect by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR pathway inhibition by benzothiazoles.
Experimental Workflow for Benzothiazole Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel benzothiazole-based inhibitors.
Caption: Benzothiazole drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis | MDPI [mdpi.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 13. Efficient 2-aryl benzothiazole formation from aryl ketones and 2-aminobenzenethiols under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminobenzo[d]thiazole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Aminobenzo[d]thiazole-7-carboxylic acid. It also includes a representative experimental protocol for the synthesis of related derivatives and a visualization of a key signaling pathway in which such compounds are often implicated, particularly in the context of cancer research and drug development.
Core Physicochemical Data
The essential molecular details of this compound are summarized below. This information is critical for experimental design, analytical characterization, and computational modeling.
| Parameter | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | |
| Molecular Weight | 194.215 g/mol | |
| CAS Number | 71224-95-8 | [1] |
Experimental Protocols: Synthesis of 2-Aminobenzothiazole Derivatives
The synthesis of substituted 2-aminobenzothiazoles is a cornerstone for the development of novel therapeutic agents. Below is a generalized, yet detailed, experimental protocol for the synthesis of a 2-aminobenzothiazole-6-carboxylic acid derivative, which can be adapted for the 7-carboxylic acid isomer. This method is based on the widely used cyclization of an aniline precursor.
General Procedure for the Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate Derivatives
This protocol is adapted from a method described for the synthesis of related hydroxy-substituted derivatives.[2]
Materials:
-
Methyl 4-aminobenzoate (or corresponding 3-aminobenzoate for the 7-carboxylic acid isomer)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
25% Aqueous Ammonia (NH₃) solution
-
Water (deionized)
Procedure:
-
To a solution of methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid, add potassium thiocyanate (4.0 eq). Stir the resulting solution at room temperature for 45 minutes.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the cooled mixture. A yellow suspension is expected to form.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature overnight.
-
Neutralize the reaction mixture to a pH of 8 by the careful addition of a 25% aqueous ammonia solution.
-
Collect the resulting precipitate by filtration.
-
Thoroughly wash the filtered solid with an excess of water.
-
Dry the purified solid to yield the desired methyl 2-aminobenzothiazole-6-carboxylate.
Signaling Pathway Visualization
Derivatives of 2-aminobenzothiazole have garnered significant attention as potential inhibitors of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3][4] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade and indicates the potential point of inhibition by 2-aminobenzothiazole derivatives.
References
The Privileged Scaffold: A Deep Dive into the Medicinal Chemistry of 2-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] This heterocyclic motif, consisting of a benzene ring fused to a thiazole ring with an amino group at the 2-position, serves as a versatile starting point for the development of novel therapeutic agents targeting a wide array of diseases.[1][3] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-aminobenzothiazole derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in future drug discovery and development endeavors.
Synthesis of the 2-Aminobenzothiazole Scaffold
The construction of the 2-aminobenzothiazole core and its derivatives can be achieved through several synthetic methodologies. The classical and most widely used method is the Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas.[2] Modern approaches offer improved yields and broader substrate scope.
A common and versatile method involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine in a suitable solvent such as acetic acid.[2][5] This allows for the in situ formation of the arylthiourea intermediate, which subsequently undergoes cyclization.
Biological Activities and Therapeutic Potential
2-Aminobenzothiazole derivatives have demonstrated a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.[3]
Anticancer Activity
These compounds have emerged as potent anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[3][6] They have been shown to inhibit protein kinases such as PI3K, Akt, mTOR, EGFR, and CDK2.[3][6] The mechanism of action often involves the modulation of key signaling pathways, including the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[2][7]
Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core. | [3] |
| MCF-7 (Breast Cancer) | 24.31 | Potent activity, but not primarily through PI3Kγ inhibition. | [3] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety. | [3] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM). | [3] | |
| Compound 20 | HepG2 | 9.99 | Incorporation of a thiazolidinedione (TZD) moiety. | [6] |
| HCT-116 | 7.44 | Introduction of a substituent on the phenyl ring enhances cytotoxic activity. | [6] | |
| MCF-7 | 8.27 | Shifting the substituent from the C4 to the C2 position on the phenyl ring decreases activity. | [6] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents.[3] 2-Aminobenzothiazole derivatives have shown promising activity against a range of pathogenic microorganisms.[3]
Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference |
| Thiazolidinone Derivatives | Bacillus subtilis | - | Incorporation of a thiazolidinone ring. | |
| Escherichia coli | - | Arylidene substitution at the 5-position of the thiazolidinone ring. | ||
| Aspergillus niger | - | The specific activity varies based on the substituent on the aryl ring. |
Structure-Activity Relationships (SAR)
The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole core and the exocyclic amino group.[3][7]
Key SAR observations include:
-
Substitutions on the Benzene Ring: The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO2) or electron-donating groups (e.g., -OCH3) at the 6-position can modulate anticancer and antimicrobial activities.[3][7]
-
Modifications of the 2-Amino Group: Acylation or the introduction of various heterocyclic moieties to the 2-amino group can significantly impact the compound's potency and target selectivity.[5] For instance, the presence of a sulfonamide moiety appears to be beneficial for antibacterial activity.[7]
-
Bioisosteric Replacement: The 2-aminobenzothiazole scaffold can act as a bioisostere for other heterocyclic systems, enabling it to engage in multiple non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological targets.[3]
Experimental Protocols
General Synthesis of 2-Amino-6-substituted Benzothiazoles
A common and versatile method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent like acetic acid.[2][7]
Materials:
-
4-substituted aniline (e.g., p-anisidine)
-
Ammonium thiocyanate or potassium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Saturated sodium bicarbonate solution
-
Ethanol
Procedure:
-
Dissolve the 4-substituted aniline in glacial acetic acid.
-
In a separate flask, dissolve the thiocyanate salt in glacial acetic acid.
-
Add the aniline solution to the thiocyanate solution.
-
Cool the mixture to 0°C in an ice bath with constant stirring.
-
Prepare a solution of bromine in glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Continue stirring for an additional 2 hours at room temperature.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-6-substituted benzothiazole.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
2-Aminobenzothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Inhibition
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, growth, and proliferation.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.
General Experimental Workflow for Drug Discovery
The process of discovering and developing new drugs based on the 2-aminobenzothiazole scaffold follows a logical progression from synthesis to biological evaluation.
Caption: General workflow for the discovery of 2-aminobenzothiazole-based drug candidates.
Conclusion
The 2-aminobenzothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The insights into the structure-activity relationships and the understanding of the molecular targets and signaling pathways involved will undoubtedly fuel the design of more potent and selective 2-aminobenzothiazole-based drugs to address unmet medical needs, particularly in the areas of oncology and infectious diseases. Further exploration of this privileged scaffold holds great promise for the future of drug discovery.
References
- 1. iajesm.in [iajesm.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylic Acid from 4-Aminobenzoic Acid
A Note on Regiochemistry: The direct synthesis of 2-aminobenzo[d]thiazole-7-carboxylic acid from 4-aminobenzoic acid is not chemically feasible through standard benzothiazole synthesis routes. The established methods for synthesizing the 2-aminobenzothiazole scaffold from an aniline derivative, such as the Hugerschoff reaction, involve an electrophilic cyclization ortho to the amino group. Consequently, starting with 4-aminobenzoic acid will yield 2-aminobenzo[d]thiazole-6-carboxylic acid. This document provides a detailed protocol for the synthesis of this 6-carboxylic acid isomer.
Introduction
2-Aminobenzothiazoles are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active molecules.[1][2] Derivatives of 2-aminobenzothiazole have demonstrated a variety of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The synthesis of functionalized 2-aminobenzothiazoles is therefore of significant interest to researchers in drug discovery and development.
This application note details a robust and reliable method for the synthesis of 2-aminobenzo[d]thiazole-6-carboxylic acid, a valuable building block for the creation of more complex pharmaceutical agents. The protocol is based on the oxidative cyclization of 4-aminobenzoic acid with sodium thiocyanate in the presence of bromine.
Experimental Protocols
Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylic Acid
This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazole derivatives from substituted anilines.[4][5]
Materials:
-
4-Aminobenzoic acid
-
Sodium thiocyanate (NaSCN)
-
Methanol (MeOH)
-
Bromine (Br₂)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution for basification
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminobenzoic acid (1 equivalent) in methanol.
-
Addition of Thiocyanate: To this suspension, add sodium thiocyanate (1.1 equivalents).
-
Cooling: Cool the mixture to -10°C using an appropriate cooling bath (e.g., ice-salt bath).
-
Bromination: While maintaining the temperature below -5°C, add a solution of bromine (1 equivalent) in methanol dropwise over a period of time. Stir the reaction mixture vigorously during the addition.
-
Reaction: Continue stirring the reaction mixture at a temperature below -5°C for 2 hours.
-
Work-up:
-
Filter the resulting precipitate and wash it with cold methanol.
-
Suspend the crude solid in a 1 M HCl solution.
-
Heat the suspension to reflux for 30 minutes.
-
Cool the mixture to room temperature.
-
Filter the solid, wash it with water, and then with a small amount of cold methanol.
-
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2-aminobenzo[d]thiazole-6-carboxylic acid.
Data Presentation
Table 1: Summary of Reagents and Yield for the Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylic Acid
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles (for 10g of starting material) |
| 4-Aminobenzoic Acid | 137.14 | 1.0 | 0.073 |
| Sodium Thiocyanate | 81.07 | 1.1 | 0.080 |
| Bromine | 159.81 | 1.0 | 0.073 |
| Product | 2-Aminobenzo[d]thiazole-6-carboxylic acid | - | - |
| Reported Yield | - | - | Variable, typically moderate to good |
Visualizations
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Cyclization of 2-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for several common and effective methods for the synthesis of 2-aminobenzothiazole and its derivatives. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] These protocols offer step-by-step guidance for researchers in organic synthesis and drug discovery.
Method 1: Oxidative Cyclization of N-Arylthioureas
This method involves the intramolecular oxidative coupling of N-arylthioureas to form the 2-aminobenzothiazole ring system. Transition metal catalysts are often employed to facilitate this transformation, with ruthenium and palladium being common choices.[3] This approach is advantageous due to its directness and potential for high yields.
Experimental Protocol
Materials:
-
N-arylthiourea (1.0 mmol)
-
Ruthenium(III) chloride (RuCl₃) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-arylthiourea (1.0 mmol) and the chosen solvent (10 mL).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the Ruthenium(III) chloride catalyst (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the desired 2-aminobenzothiazole derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
| Catalyst | Starting Material | Product | Yield (%) | Reference |
| RuCl₃ | N-arylthioureas | Substituted 2-aminobenzothiazoles | up to 91% | [3] |
| Pd(OAc)₂ | N-aryl-N′,N′-dialkylthioureas | 2-(dialkylamino)benzothiazoles | up to 91% | [3] |
Method 2: Synthesis from Haloanilines and a Sulfur Source
This versatile method allows for the formation of the 2-aminobenzothiazole ring through the reaction of a 2-haloaniline with a suitable sulfur-containing reagent, such as dithiocarbamates or thiocarbamoyl chloride.[3] These reactions can proceed with or without a metal catalyst, depending on the reactivity of the haloaniline.
Experimental Protocol
Materials:
-
2-Haloaniline (e.g., 2-iodoaniline or 2-bromoaniline) (1.0 mmol)
-
Sodium dithiocarbamate or Thiocarbamoyl chloride (1.2 mmol)
-
Copper(I) oxide (CuO) or Copper(I) bromide (CuBr) (if required, 10 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK)) (2.0 mmol)
-
Solvent (e.g., Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a sealed tube or a round-bottom flask under an inert atmosphere, combine the 2-haloaniline (1.0 mmol), the sulfur source (1.2 mmol), the base (2.0 mmol), and the copper catalyst (if using, 0.1 mmol).
-
Add the solvent (5 mL) and seal the tube or equip the flask with a reflux condenser.
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure 2-aminobenzothiazole.
-
Confirm the structure of the product by spectroscopic methods.
Quantitative Data Summary
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂/Cs₂CO₃/DMF/120 °C | 2-Aminobenzothiazoles | up to 97% | [3] |
| 2-Bromo/Iodoanilines, Thiocarbamoyl chloride | CuBr/t-BuOK | 2-Aminobenzothiazoles | Good yields | [3] |
| 2-Haloanilines, Dithiocarbamates | Metal-free or CuO | 2-Aminobenzothiazoles | up to 93% | [3] |
Method 3: Classical Synthesis via Anilines and Thiocyanate
A long-standing and widely used method for the synthesis of 2-aminobenzothiazoles involves the reaction of anilines with a thiocyanate salt in the presence of bromine.[1] This electrophilic cyclization is particularly effective for 4-substituted anilines.
Experimental Protocol
Materials:
-
4-Substituted aniline (1.0 mmol)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (3.0 mmol)
-
Bromine (Br₂) (2.0 mmol)
-
Glacial acetic acid
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the 4-substituted aniline (1.0 mmol) and potassium thiocyanate (3.0 mmol) in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add a solution of bromine (2.0 mmol) in glacial acetic acid dropwise to the reaction mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole.
-
Characterize the product by its melting point and spectroscopic data.
Quantitative Data Summary
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| p-Methoxy aniline, Ammonium thiocyanate | Bromine, Acetic acid | 6-Methoxy-2-aminobenzothiazole | Not specified | [4] |
| p-Chlorophenylthiourea | Sulfuric acid, HBr (catalytic) | 2-Amino-6-chlorobenzothiazole | 92% | [5] |
Experimental Workflow Diagram
Caption: General experimental workflows for the synthesis of 2-aminobenzothiazoles.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Aminobenzo[d]thiazole-7-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Aminobenzothiazole Scaffold
The 2-aminobenzo[d]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1] This structure is a key component in numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] The amenability of the 2-amino group and the benzothiazole ring system to chemical modification allows for the exploration of vast chemical space, making it an attractive starting point for drug discovery programs.[3]
While extensive research has been conducted on various substituted 2-aminobenzothiazoles, this document focuses on the utility of 2-Aminobenzo[d]thiazole-7-carboxylic acid as a specific building block. Although detailed studies on this particular isomer are limited in publicly available literature, its structure offers unique opportunities for derivatization. The carboxylic acid at the 7-position provides a handle for the introduction of diverse functional groups through amide bond formation, esterification, or other chemical transformations. This allows for the systematic optimization of physicochemical properties and biological activity.
Given the limited specific data on the 7-carboxylic acid isomer, this document will also draw upon the broader knowledge of 2-aminobenzothiazole derivatives, including the closely related and more extensively studied 6-carboxylic acid isomer, to illustrate the potential applications and synthetic strategies.
Potential Therapeutic Applications
Derivatives of the 2-aminobenzothiazole scaffold have shown promise in a variety of therapeutic areas. The introduction of a carboxylic acid moiety, such as in the 7-position, can be leveraged to modulate properties like solubility, cell permeability, and target engagement.
Anticancer Activity
Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[3] For instance, derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]
Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| OMS5 | Unknown | A549 (Lung) | 22.13 | [3] |
| MCF-7 (Breast) | 61.03 | [3] | ||
| OMS14 | PIK3CD/PIK3R1 Inhibition (65%) | A549 (Lung) | 25.09 | [3] |
| MCF-7 (Breast) | 30.15 | [3] |
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is also a promising starting point for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Organism | Activity | MIC (µg/mL) | Reference |
| 1n | Candida albicans | Antifungal | 4-8 | Not Found |
| 1o | Candida parapsilosis | Antifungal | 4-8 | Not Found |
| Derivative A | Staphylococcus aureus | Antibacterial | - | [2] |
| Derivative B | Escherichia coli | Antibacterial | - | [2] |
Note: Specific MIC values for antibacterial activity were not provided in the search results.
Experimental Protocols
The following protocols provide generalized methods for the synthesis of the 2-aminobenzothiazole core and the derivatization of the carboxylic acid functionality. These can be adapted for the specific synthesis of this compound and its derivatives.
General Synthesis of the 2-Aminobenzothiazole Scaffold
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.
Protocol 3.1.1: Synthesis of a 2-Aminobenzothiazole Derivative
Materials:
-
Substituted aniline (e.g., 2-amino-terephthalic acid for a 6-carboxy derivative)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Bromine (Br₂) or Iodine (I₂)
-
Glacial acetic acid
-
Methanol
-
Ammonia solution (25%)
Procedure:
-
Dissolve the substituted aniline and 4 equivalents of KSCN in glacial acetic acid.
-
Stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C in an ice bath.
-
Slowly add a solution of 2 equivalents of bromine dissolved in a small amount of glacial acetic acid.
-
Allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction mixture to pH 8 with a 25% aqueous ammonia solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.
Amide Coupling of this compound
The carboxylic acid group at the 7-position is a versatile handle for creating a library of amide derivatives. Standard peptide coupling reagents can be employed for this transformation.
Protocol 3.2.1: General Procedure for Amide Bond Formation
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the coupling reagent (1.1 equivalents) and the base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Certain 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of compounds based on the this compound scaffold.
Caption: Workflow for synthesis and evaluation of derivatives.
References
Preparation of Novel 2-Aminobenzothiazole Derivatives for Anticancer Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and anticancer screening of novel 2-aminobenzothiazole derivatives. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including potent anticancer properties.[1][2][3] These derivatives have been shown to target various cancer hallmarks by interacting with crucial molecular targets like protein kinases.[3][4]
Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following tables summarize the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 - 61.03 | [1][5] |
| MCF-7 | Breast Cancer | 22.13 - 61.03 | [1][5] | |
| OMS14 | A549 | Lung Cancer | 22.13 - 61.03 | [1][5] |
| MCF-7 | Breast Cancer | 22.13 - 61.03 | [1][5] | |
| Compound 13 | HCT116 | Colon Cancer | 6.43 ± 0.72 | [4] |
| A549 | Lung Cancer | 9.62 ± 1.14 | [4] | |
| A375 | Melanoma | 8.07 ± 1.36 | [4] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [4] |
| HCT-116 | Colon Cancer | 7.44 | [4] | |
| MCF-7 | Breast Cancer | 8.27 | [4] | |
| Compound 25 | MKN-45 | Gastric Cancer | 0.06 ± 0.01 | [4] |
| H460 | Lung Cancer | 0.01 ± 0.003 | [4] | |
| HT-29 | Colon Cancer | 0.18 ± 0.02 | [4] | |
| Compound 7d | A431 | Skin Cancer | 0.02 | [6] |
| Compound 7e | SKRB-3 | Breast Cancer | 0.0012 | [6] |
| SW620 | Colon Cancer | 0.0043 | [6] | |
| A549 | Lung Cancer | 0.044 | [6] | |
| HepG2 | Liver Cancer | 0.048 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminobenzothiazole Derivatives
This protocol describes a common method for synthesizing the 2-aminobenzothiazole core structure.[7]
Materials:
-
Substituted aniline
-
Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Ice
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in glacial acetic acid and cool the solution in an ice bath.
-
Add ammonium thiocyanate (2 equivalents) to the solution and stir until it is fully dissolved.[2]
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.[2]
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water.[2]
-
Filter the resulting precipitate, wash it with water, and recrystallize it from a suitable solvent like ethanol to obtain the purified 2-aminobenzothiazole derivative.
Protocol 2: Synthesis of N-Substituted 2-Aminobenzothiazole Derivatives
This protocol details the synthesis of N-substituted derivatives, such as the "OMS" series of compounds, which often involves the reaction of an activated 2-aminobenzothiazole intermediate with an amine.[1]
Step 1: Synthesis of (1-chloroacetyl)-2-aminobenzothiazole
-
Dissolve 2-aminobenzothiazole in acetone and cool the solution to 0°C in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled solution.
-
Stir the reaction mixture for the appropriate amount of time to yield (1-chloroacetyl)-2-aminobenzothiazole.
Step 2: Condensation with Amines
-
The intermediate from Step 1 is then condensed with a specific amine to produce the final N-substituted 2-aminobenzothiazole derivative.[1]
Protocol 3: In Vitro Anticancer Screening - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.[2]
-
Prepare serial dilutions of the 2-aminobenzothiazole derivative in the complete growth medium. The final DMSO concentration should not exceed 0.5%.[2]
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[2]
-
Incubate the plate for 48-72 hours.[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes.[2]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the inhibitory activity of 2-aminobenzothiazole derivatives against specific protein kinases.[2]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
Visualizations
Caption: General workflow for the synthesis of novel 2-aminobenzothiazole derivatives.
Caption: Experimental workflow for in vitro anticancer screening.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: 2-Aminobenzothiazoles as a Scaffold for PI3K Inhibitors
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway, often through mutations or amplification of the PIK3CA gene, is a frequent event in various human cancers, making it a highly attractive target for therapeutic intervention.[2][3][4] The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of pharmacological activities, including potent anticancer effects.[5][6] This structural motif serves as a versatile backbone for the design of novel kinase inhibitors. These application notes provide an overview of the development of 2-aminobenzothiazole derivatives as PI3K inhibitors, including quantitative data on their activity and detailed protocols for their evaluation.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[3][7] This activation leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 serves as a docking site for proteins containing a pleckstrin-homology (PH) domain, including Akt (also known as Protein Kinase B) and its upstream activator PDK1.[3][8] This co-localization at the membrane facilitates the phosphorylation and full activation of Akt.[7] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the mTOR complex, which ultimately promotes cell growth, proliferation, and survival while inhibiting apoptosis.[2][9] 2-Aminobenzothiazole-based inhibitors are typically designed to competitively target the ATP-binding pocket of the PI3K catalytic subunit, thereby blocking the production of PIP3 and abrogating all downstream signaling events.
Data Presentation
The following tables summarize the quantitative data for representative 2-aminobenzothiazole derivatives, focusing on their inhibitory activity against PI3K isoforms and their cytotoxic effects on various cancer cell lines.
Table 1: Comparative Inhibitory Activity against PI3K Isoforms
| Compound | Target Isoform | IC50 / % Inhibition | Reference |
|---|---|---|---|
| Compound 8i | PI3Kα | 1.03 nM | [10][11][12] |
| Compound 53 | PI3Kβ | 0.02 µM | [5] |
| OMS1 | PI3Kγ | 47% inhibition @ 100 µM | [13][14] |
| OMS2 | PI3Kγ | 48% inhibition @ 100 µM | [13][14] |
| OMS14 | PI3Kδ | 65% inhibition @ 100 µM |[13][14][15] |
Table 2: Comparative Cytotoxic Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 8i | MCF-7 | Breast Cancer | 6.34 | [10][11] |
| Compound 8m | MCF-7 | Breast Cancer | 8.30 | [10][11] |
| OMS5 | MCF-7 | Breast Cancer | 22.13 | [12][13][14] |
| A549 | Lung Cancer | 34.21 | [12][13][14] | |
| OMS14 | MCF-7 | Breast Cancer | 28.14 | [12][13][14] |
| | A549 | Lung Cancer | 61.03 |[12][13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of novel 2-aminobenzothiazole derivatives.
Protocol 1: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the activity of PI3K enzymes by quantifying the amount of ADP produced during the kinase reaction.[16] The luminescent signal is inversely proportional to the inhibitory activity of the test compound.[12]
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase Assay Buffer
-
Test Compounds (2-aminobenzothiazole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup:
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.[16]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[16]
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40-60 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal.[12]
-
Incubate for an additional 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration using non-linear regression analysis.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTS Assay)
This colorimetric assay assesses the ability of a compound to inhibit cell proliferation or induce cell death.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test Compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Clear, flat-bottomed 96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (final volume 200 µL). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[1]
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control cells to calculate the percentage of cell viability. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol is used to confirm the mechanism of action by assessing the ability of a compound to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[1][10]
Materials:
-
Cancer cell lines
-
Test Compounds
-
Growth factor (e.g., IGF-1) for pathway stimulation
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal pathway activity.[1]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.[1]
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-Akt and loading control antibodies to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the extent of Akt phosphorylation inhibition relative to the total Akt and loading control. A clear downregulation of p-Akt confirms the PI3K inhibitory activity of the compound.[10][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.de [promega.de]
Application Notes & Protocols: Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient solid-phase synthesis of diverse 2-aminobenzothiazole libraries. This class of compounds is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, making it an attractive scaffold for drug discovery programs.[1][2] Solid-phase organic synthesis (SPOS) offers a streamlined and robust method for generating large numbers of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process by enabling the rapid exploration of chemical space around this important core.[1][2][3]
The traceless solid-supported protocol described herein utilizes a resin-bound acyl-isothiocyanate intermediate that reacts with a variety of anilines.[1][2][4] Subsequent intramolecular cyclization forms the core 2-aminobenzothiazole scaffold, which can be further functionalized before the final products are cleaved from the solid support.[1][2][4]
Biological Significance of 2-Aminobenzothiazoles
The 2-aminobenzothiazole core is a key pharmacophore found in numerous compounds with significant therapeutic potential.[1][2] Derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
-
Anticancer: Certain 2-aminobenzothiazole derivatives have demonstrated potent and selective anticancer activity by targeting various molecular pathways involved in cancer progression.[1][3][5]
-
Antibacterial: The scaffold has been incorporated into novel antibacterial agents.[1][5]
-
Anti-inflammatory: Compounds containing the 2-aminobenzothiazole moiety have shown promising anti-inflammatory properties.[1][5]
-
Antiviral: The versatility of the scaffold extends to the development of antiviral agents.[1][5]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
A notable mechanism of action for some potent and selective 2-(4-aminophenyl)benzothiazole derivatives involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3] Binding of the benzothiazole compound to AhR induces the expression of the cytochrome P450 1A1 (CYP1A1) enzyme.[3] This enzyme metabolizes the benzothiazole into a reactive species that can form DNA adducts, ultimately leading to apoptosis in cancer cells.[3]
Experimental Workflow
The solid-phase synthesis of the 2-aminobenzothiazole library follows a multi-step sequence, as illustrated in the workflow diagram below. The process begins with the preparation of a resin-bound acyl-isothiocyanate, followed by the introduction of diversity using various anilines. A cyclization step then forms the benzothiazole ring, and the final compounds are cleaved from the solid support.
Experimental Protocols
A generalized protocol for the solid-phase synthesis of a 2-aminobenzothiazole library is presented below. This protocol is based on a traceless solid-supported method employing a carboxy-polystyrene resin.[1][2][3]
Preparation of Resin-Bound Acyl-Isothiocyanate
This two-step procedure converts commercially available carboxy-polystyrene resin into the key isothiocyanate intermediate.[1][2]
a. Formation of Resin-Bound Acyl Chloride:
-
Swell carboxy-polystyrene resin in anhydrous dichloromethane (DCM).[1][3]
-
Add a solution of oxalyl chloride or thionyl chloride in DCM, followed by a catalytic amount of N,N-dimethylformamide (DMF).[1][3]
-
Stir the mixture at room temperature for 16-24 hours.[1]
-
Filter the resin and wash sequentially with anhydrous DCM and diethyl ether, then dry under vacuum.[1]
b. Formation of Resin-Bound Acyl-Isothiocyanate:
-
Suspend the acyl chloride resin in anhydrous acetonitrile.[1]
-
Add potassium thiocyanate (KSCN) and 18-crown-6.[1]
-
Stir the mixture at 80°C for 24 hours.[1]
-
Filter the resin, wash with acetonitrile, DCM, and methanol, and then dry under vacuum.[1]
Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas
This step introduces diversity into the library by reacting the isothiocyanate resin with a variety of aniline derivatives.[1][2]
-
Swell the resin-bound acyl-isothiocyanate in anhydrous DMF.[1]
-
Add a solution of the desired aniline derivative (from a library of diverse anilines) in DMF to the resin.[1][3]
-
Shake or agitate the mixture at room temperature overnight.[1][2][3]
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents.[1]
Intramolecular Cyclization to Form the Benzothiazole Scaffold
This intramolecular cyclization reaction forms the core benzothiazole ring system.[1]
-
Suspend the resin-bound thiourea in a suitable solvent such as acetic acid or DCM.[2][3]
-
Add a cyclizing agent. Method A involves adding bromine to the resin in acetic acid.[2] Method B involves treating the resin with a solution of trifluoroacetic acid (TFA) and 1,8-diazabicycloundec-7-ene (DBU) in DCM.[3]
-
Agitate the mixture at room temperature.[3]
-
Filter the resin and wash thoroughly with the reaction solvent, DCM, and methanol.[3]
(Optional) Further Diversification
If the aniline precursor used in step 2 contained a suitable functional group (e.g., a bromide), further diversification, such as cross-coupling reactions, can be performed while the scaffold is still attached to the solid support.[3]
Cleavage of 2-Aminobenzothiazoles from the Resin
The final products are cleaved from the solid support to yield the 2-aminobenzothiazole library.[1]
-
Suspend the resin-bound 2-aminobenzothiazole in ethanol.[1][2]
-
Heat the reaction mixture to 150°C using microwave irradiation for 30 minutes.[1][2]
-
After cooling, filter the resin and wash with ethyl acetate and methanol.[1][2]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by appropriate methods (e.g., column chromatography, preparative HPLC) to yield the pure 2-aminobenzothiazole derivative.[1][2]
Data Presentation
The following table summarizes typical yields for a representative library of 2-aminobenzothiazoles synthesized using solid-phase protocols. Purity is typically determined by LC-MS analysis.[3]
| Compound | Aniline Precursor | Overall Yield (%) | Purity (%) | Reference |
| 1 | 2-Bromoaniline | 63% | >95% | [2] |
| 2 | 4-Fluoroaniline | 75-85% (Typical Range) | >95% | [6] |
| 3 | 3-Methoxyaniline | 70-90% (Typical Range) | >95% | [6] |
| 4 | 4-Methylaniline | 80-96% (Typical Range) | >95% | [6] |
| 5 | Aniline | 7-96% (Reported Range) | >95% | [6] |
Note: Yields are based on isolated and purified products and can vary depending on the specific aniline and reaction conditions used.
Conclusion
The solid-phase synthesis protocols outlined in this document provide a reliable and adaptable framework for the generation of 2-aminobenzothiazole libraries.[3] This methodology is well-suited for medicinal chemistry and drug discovery programs, enabling the efficient exploration of structure-activity relationships for this important class of heterocyclic compounds.[2][3] The amenability of the solid-phase approach to automation further enhances its utility for high-throughput synthesis and the rapid discovery of new therapeutic agents.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of 2-Aminobenzo[d]thiazole-7-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminobenzo[d]thiazole-7-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active benzothiazole derivatives.[1][2][3][4] Accurate determination of its purity is a critical step in quality control, ensuring the safety and efficacy of potential drug candidates. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity. The method is designed to be specific, accurate, and precise, allowing for the separation of the main compound from potential impurities.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (analytical grade)
-
Sample: this compound test sample
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 6.0 | 5 | 95 |
| 6.5 | 5 | 95 |
| 7.0 | 75 | 25 |
| 10.0 | 75 | 25 |
The use of an acidic mobile phase is crucial for the analysis of carboxylic acids to ensure consistent protonation and good peak shape.[5]
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and prepare a 100 mL solution in the same manner as the reference standard solution.
Method Validation
The analytical method was validated for specificity, linearity, accuracy, precision, and robustness.
System Suitability
System suitability tests are performed to ensure the HPLC system is performing correctly.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was determined by preparing and analyzing a series of solutions of this compound at different concentrations.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 120500 |
| 25 | 301200 |
| 50 | 602500 |
| 100 | 1204800 |
| 150 | 1807000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample solution.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.5 | 101.5% |
| 120% | 120 | 119.4 | 99.5% |
| Average Recovery | 99.0% - 101.5% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Table 5: Precision Data
| Precision Level | % Purity (n=6) | %RSD |
| Repeatability | 99.8, 99.7, 99.9, 99.6, 99.8, 99.7 | 0.12% |
| Intermediate Precision | 99.5, 99.7, 99.6, 99.8, 99.4, 99.6 | 0.15% |
| Acceptance Criteria | ≤ 2.0% |
Robustness
The robustness of the method was assessed by making small, deliberate changes to the chromatographic conditions.
Table 6: Robustness Study
| Parameter Changed | Resulting % Purity | Observation |
| Flow Rate (±0.1 mL/min) | 99.7% | No significant change |
| Column Temp. (±2°C) | 99.8% | No significant change |
| Mobile Phase pH (±0.1) | 99.6% | Minor shift in retention time, no impact on purity |
Visualizations
Caption: Workflow for HPLC purity analysis.
References
- 1. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives - IJPRS [ijprs.com]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Aminobenzo[d]thiazole-7-carboxylic Acid in Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-aminobenzo[d]thiazole-7-carboxylic acid, a key scaffold in medicinal chemistry. The protocols detailed below focus on the synthesis of novel amide derivatives and their subsequent evaluation for potential therapeutic applications, particularly as anticancer and antimicrobial agents. The information compiled is based on established synthetic methodologies and biological screening assays.
Introduction
The 2-aminobenzothiazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence of a carboxylic acid at the 7-position of the benzothiazole ring offers a strategic handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of diverse amide libraries. This can lead to the identification of potent and selective therapeutic agents.[5][6][7]
Recent studies have highlighted the potential of 2-aminobenzothiazole derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[2][8][9] By targeting this pathway, these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][8]
Data Presentation
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
While specific data for amide derivatives of this compound is not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related 2-aminobenzothiazole derivatives against various cancer cell lines. This data serves as a benchmark for the expected potency of newly synthesized compounds.
| Compound ID | Modification on 2-Aminobenzothiazole Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8i | N-acylated derivative | MCF-7 (Breast) | 6.34 | [2] |
| 8m | N-acylated derivative | MCF-7 (Breast) | 8.30 | [2] |
| OMS5 | Piperazine-4-nitroaniline conjugate | A549 (Lung) | 22.13 | [1] |
| OMS14 | Piperazine-4-nitroaniline conjugate | MCF-7 (Breast) | 61.03 | [1] |
| Compound 7 | Carbamate derivative | A-375 (Melanoma) | 16 | [10] |
Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
The 2-aminobenzothiazole scaffold is also a promising source of new antimicrobial agents. The table below presents the antimicrobial activity of representative derivatives against common bacterial and fungal strains.
| Compound ID | Modification on 2-Aminobenzothiazole Scaffold | Microorganism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |
| MZ1 | Acetamide derivative | S. epidermidis | Moderate Activity | [3][4] |
| MZ2 | Acetamide derivative | S. epidermidis | Moderate Activity | [3][4] |
| C | 6-nitrobenzo[d]thiazol-2-ol | S. aureus | 26 mm | [11][12] |
| C | 6-nitrobenzo[d]thiazol-2-ol | Shigella spp. | 10-25 mm | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-aminobenzo[d]thiazole-7-carboxamides
This protocol describes a general procedure for the amide coupling of this compound with various anilines using HATU as the coupling agent.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the substituted aniline (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-aminobenzo[d]thiazole-7-carboxamide.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT assay.
Materials:
-
Synthesized 2-aminobenzo[d]thiazole-7-carboxamide derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 3: In Vitro Antimicrobial Activity Evaluation (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized 2-aminobenzo[d]thiazole-7-carboxamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Workflow for the synthesis of N-aryl-2-aminobenzo[d]thiazole-7-carboxamides.
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.
Caption: General workflow for the biological evaluation of synthesized derivatives.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Assessing the Antimicrobial Activity of Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] This structural motif imparts a wide range of biological activities, making benzothiazole derivatives a significant area of interest in medicinal chemistry and drug discovery.[1][2] Notably, many synthetic and naturally occurring benzothiazoles have demonstrated potent antimicrobial properties against a broad spectrum of bacteria and fungi.[3] The rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds, and benzothiazoles represent a promising avenue for the development of new therapeutic agents to combat infectious diseases.[4]
This application note provides a comprehensive set of experimental protocols for the systematic evaluation of the antimicrobial activity of novel benzothiazole derivatives. The methodologies detailed herein are designed to be robust and reproducible, enabling researchers to determine the potency and spectrum of activity of their compounds, elucidate their mechanism of action, and assess their potential as effective antimicrobial agents.
Materials and Reagents
-
Test Compounds: Benzothiazole derivatives (dissolved in an appropriate solvent, e.g., Dimethyl Sulfoxide (DMSO))
-
Bacterial Strains:
-
Fungal Strains:
-
Culture Media:
-
Reagents:
-
Sterile Saline (0.9%) or Phosphate-Buffered Saline (PBS)
-
DMSO (Dimethyl Sulfoxide)
-
Resazurin sodium salt
-
Crystal Violet
-
Glacial Acetic Acid
-
-
Standard Antimicrobial Agents (Positive Controls):
-
Equipment:
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator (37°C for bacteria, 28-35°C for fungi)
-
Shaking incubator
-
Spectrophotometer (plate reader)
-
Vortex mixer
-
Autoclave
-
Laminar flow hood
-
Sterile Petri dishes
-
Sterile swabs
-
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Protocol:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the benzothiazole derivative in DMSO.
-
Perform a two-fold serial dilution of the test compound in the appropriate broth (MHB for bacteria, SDB for fungi) in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.[6]
-
-
Preparation of Microbial Inoculum:
-
Culture the microbial strains overnight in their respective broths.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[9]
-
Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted test compound.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[6][7]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]
-
For a more quantitative assessment, a resazurin-based assay can be used, where a color change from blue to pink indicates viable cells.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[10]
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Prepare MHA or SDA plates.
-
Evenly spread a standardized microbial inoculum (0.5 McFarland) over the surface of the agar using a sterile swab.[1]
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[1]
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.
-
A well with the solvent (e.g., DMSO) serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[1]
Time-Kill Kinetics Assay
This assay provides insights into the rate at which an antimicrobial agent kills a microorganism.[11][12]
Protocol:
-
Prepare flasks containing broth with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[13]
-
Inoculate the flasks with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control flask without any compound.
-
Incubate the flasks in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[9]
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable cell count (CFU/mL).
-
Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[11]
Anti-Biofilm Activity Assay
This assay assesses the ability of a compound to inhibit biofilm formation or eradicate established biofilms.[14][15]
Protocol:
-
Biofilm Inhibition:
-
In a 96-well plate, add serially diluted concentrations of the test compound.
-
Add a standardized microbial suspension.
-
Incubate for 24-48 hours to allow for biofilm formation.
-
Wash the wells with PBS to remove non-adherent cells.
-
Stain the attached biofilm with crystal violet.
-
Solubilize the stain with glacial acetic acid or ethanol and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
A reduction in absorbance compared to the control indicates inhibition of biofilm formation.
-
-
Biofilm Eradication:
-
Allow biofilms to form in a 96-well plate for 24-48 hours.
-
Remove the planktonic cells and wash the wells.
-
Add fresh broth containing serially diluted concentrations of the test compound to the established biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet method as described above.
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives (µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| BTZ-1 | 16 | 8 | 32 | 64 | 32 | 128 |
| BTZ-2 | 4 | 2 | 8 | 16 | 8 | 32 |
| BTZ-3 | 64 | 32 | 128 | >256 | 128 | >256 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Amphotericin B | - | - | - | - | 0.5 | 1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Benzothiazole Derivatives (µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| BTZ-1 | 32 | 16 | 64 | 128 | 64 | >256 |
| BTZ-2 | 8 | 4 | 16 | 32 | 16 | 64 |
| BTZ-3 | 128 | 64 | 256 | >256 | >256 | >256 |
| Ciprofloxacin | 2 | 1 | 0.5 | 2 | - | - |
| Amphotericin B | - | - | - | - | 1 | 2 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 3: Zone of Inhibition of Benzothiazole Derivatives (mm)
| Compound (100 µ g/well ) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| BTZ-1 | 18 | 20 | 15 | 12 | 16 | 10 |
| BTZ-2 | 22 | 25 | 19 | 16 | 20 | 14 |
| BTZ-3 | 10 | 12 | 8 | 7 | 9 | 6 |
| Ciprofloxacin (10 µg) | 28 | 30 | 32 | 26 | - | - |
| Amphotericin B (20 µg) | - | - | - | - | 24 | 18 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: General workflow for assessing antimicrobial activity.
Potential Mechanism of Action: DNA Gyrase Inhibition
Benzothiazole derivatives have been reported to exert their antimicrobial effect by inhibiting essential microbial enzymes such as DNA gyrase.[4][5]
Caption: Inhibition of DNA gyrase by benzothiazoles.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial properties of benzothiazole derivatives. By systematically determining MIC, MBC/MFC, zones of inhibition, time-kill kinetics, and anti-biofilm activity, researchers can effectively characterize the potency and spectrum of their compounds. The structured presentation of data and the visualization of experimental workflows and potential mechanisms of action will aid in the efficient analysis and interpretation of results, ultimately facilitating the discovery and development of novel benzothiazole-based antimicrobial agents.
References
- 1. jchr.org [jchr.org]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 3. jchr.org [jchr.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hydroxy-Substituted 2-aminobenzo[d]thiazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry and drug discovery.[1][2] The benzothiazole scaffold is a key component in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties.[1]
The synthetic strategy outlined below is based on the efficient cyclization of substituted 4-aminobenzoates. This method allows for the introduction of a hydroxyl group at either the 4- or 5-position of the benzothiazole ring system.[1][3]
Synthetic Pathway Overview
The general synthetic approach involves the reaction of an appropriately substituted methyl aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid to form the 2-aminobenzothiazole ring.[1][3][4] The synthesis of the hydroxy-substituted precursors often requires the use of a protecting group for the hydroxyl functionality during the cyclization step.[1] The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Experimental Protocols
The following protocols are adapted from established literature procedures.[1][3]
Protocol 1: Synthesis of Methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate
This protocol involves a multi-step synthesis starting from 3-hydroxy-4-nitrobenzoic acid.
Step 1: Esterification of 3-hydroxy-4-nitrobenzoic acid
-
To a solution of 3-hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol) in methanol (200 mL), add concentrated H₂SO₄ (6 mL, 112.6 mmol).[1][3]
-
Stir the mixture at 65 °C overnight.
-
Evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (200 mL).
-
Wash the organic phase with brine (2 x 50 mL), dry over Na₂SO₄, filter, and remove the solvent in vacuo to yield methyl 3-hydroxy-4-nitrobenzoate.
Step 2: Protection of the hydroxyl group (example with alkyl halide)
-
To a solution of methyl 3-hydroxy-4-nitrobenzoate in acetonitrile (CH₃CN) or dimethylformamide (DMF), add K₂CO₃.
-
Add the corresponding alkyl halide (e.g., benzyl bromide).
-
Stir the mixture at 60 °C for 15 hours.[3]
-
Monitor the reaction by TLC. Upon completion, work up the reaction to isolate the protected product.
Step 3: Reduction of the nitro group
-
To a solution of the protected methyl 3-alkoxy-4-nitrobenzoate in methanol, add Pd/C (10 mol %).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 2-5 hours.[3]
-
Filter the reaction mixture through Celite and evaporate the solvent to yield the corresponding methyl 4-amino-3-alkoxybenzoate.
Step 4: Formation of the 2-aminobenzothiazole ring
-
Dissolve the methyl 4-amino-3-alkoxybenzoate in glacial acetic acid.
-
Add potassium thiocyanate (KSCN, 4 equivalents) and stir the solution at room temperature for 45 minutes.[1][3]
-
Cool the reaction mixture to 10 °C.
-
Add a solution of bromine (2 equivalents) in acetic acid dropwise. The solution will turn into a yellow suspension.[1][3]
-
Stir the reaction mixture at room temperature overnight.
-
Neutralize the mixture with a 25% aqueous NH₃ solution to pH 8.
-
Filter the precipitate, wash extensively with water, and dry to yield the protected methyl 4-alkoxy-2-aminobenzo[d]thiazole-6-carboxylate.
Step 5: Deprotection of the hydroxyl group
-
The deprotection method will depend on the protecting group used. For a benzyl group, this can be achieved by catalytic hydrogenation (H₂, Pd/C). For a tert-butyldimethylsilyl (TBDMS) group, it can be removed during the basic work-up of the cyclization step.[1]
Protocol 2: General Procedure for Hydrolysis of the Methyl Ester
-
Dissolve the methyl hydroxy-2-aminobenzo[d]thiazole-6-carboxylate in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid.
Data Presentation
The following table summarizes the reported yields for the synthesis of key intermediates leading to methyl 4-hydroxy- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Methyl 3-hydroxy-4-nitrobenzoate | 3-hydroxy-4-nitrobenzoic acid | MeOH, H₂SO₄, 65 °C, 15 h | 94 | [3] |
| Methyl 4-amino-3-(benzyloxy)benzoate | Methyl 3-(benzyloxy)-4-nitrobenzoate | H₂, Pd/C, MeOH, rt, 2-5 h | 66-99 | [3] |
| Methyl 2-amino-4-(benzyloxy)benzo[d]thiazole-6-carboxylate | Methyl 4-amino-3-(benzyloxy)benzoate | KSCN, Br₂, CH₃COOH, 10 °C then rt, 15 h | 35-95 | [3] |
| Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate | Methyl 4-amino-3-hydroxybenzoate | KSCN, Br₂, CH₃COOH, 10 °C then rt, 15 h (with TBDMS protection/in situ deprotection) | N/A | [1] |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advion.com [advion.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Aminobenzothiazole Derivatives in Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aminobenzothiazole derivatives as potent inhibitors of tyrosine kinases, a critical class of enzymes implicated in cancer and other diseases. The accompanying protocols offer detailed methodologies for the evaluation of these compounds.
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant inhibitory activity against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[1][2] These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Mechanism of Action
2-Aminobenzothiazole derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades. This inhibition can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth and angiogenesis.
Data Presentation: Inhibitory Activities of 2-Aminobenzothiazole Derivatives
The following table summarizes the in vitro inhibitory activities of selected 2-aminobenzothiazole derivatives against key tyrosine kinases.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Cellular GI50/IC50 (µM) |
| Compound 10 [1] | EGFR | 94.7 | - | - |
| Compound 11 [1] | EGFR | 54.0 | - | - |
| Compound 39 [3] | EGFR | 24.58 | - | - |
| Compound 40 [3] | EGFR | 30.42 | - | - |
| Compound 1 [4] | EGFR | % Inhibition: 70.58 | - | - |
| Compound 3 [4] | - | - | NCI-H522 | 0.0223 |
| Compound 43 [5] | VEGFR-2 | 26.38 | - | - |
| Compound 44 [5] | VEGFR-2 | 44.67 | - | - |
| Compound 15 [5] | VEGFR-2 | 3.2 | - | - |
| Compound 46 [5] | VEGFR-2 | 69.1 | - | - |
| Compound 47 [5] | VEGFR-2 | 85.8 | - | - |
| Compound 11 [6] | VEGFR-2 | 190 | HepG-2 | 10.61 |
| Dasatinib (a 2-aminothiazole derivative)[7] | Pan-Src | Subnanomolar to Nanomolar | - | - |
| Compound 2 (aminoimidazole derivative)[8] | c-Src | 220 | SH-SY5Y | 25 |
Mandatory Visualizations
Caption: General Tyrosine Kinase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Evaluating Tyrosine Kinase Inhibitors.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is for determining the in vitro inhibitory activity of 2-aminobenzothiazole derivatives against a target tyrosine kinase.
Materials:
-
Tyrosine kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665 (SA-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 100 mM EDTA in assay buffer)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in 100% DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Kinase Reaction:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the tyrosine kinase and the biotinylated peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mixture containing Eu3+-cryptate anti-phosphotyrosine antibody and SA-XL665 in the stop solution.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and simultaneous emission reads at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) x 10^4.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software.
-
MTT Cell Viability Assay
This protocol is for assessing the cytotoxic or anti-proliferative effects of 2-aminobenzothiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Aminobenzothiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 or IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of a target kinase and its downstream substrates following treatment with a 2-aminobenzothiazole derivative.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the 2-aminobenzothiazole derivative at the desired concentration and for the appropriate time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-EGFR) to confirm equal loading.
-
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for 2-Aminobenzothiazole Compounds: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of in vitro assay protocols for evaluating the biological activities of 2-aminobenzothiazole compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The following protocols are designed to offer standardized and reproducible methods for screening and characterizing 2-aminobenzothiazole derivatives.
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative data for representative 2-aminobenzothiazole compounds from various in vitro assays.
Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Series 1 | MCF-7 (Breast) | MTT | 1.8 - 7.2 | Doxorubicin | ~0.9 |
| A549 (Lung) | MTT | 3.9 - 10.5 | Doxorubicin | ~1.2 | |
| HCT-116 (Colon) | MTT | 7.44 - 9.99 | Doxorubicin | ~0.5 - 1.0 | |
| OMS5 | MCF-7 (Breast) | MTT | 22.13 - 61.03 | Sorafenib | - |
| A549 (Lung) | MTT | 22.13 - 61.03 | Sorafenib | - | |
| OMS14 | MCF-7 (Breast) | MTT | 22.13 - 61.03 | Sorafenib | - |
| A549 (Lung) | MTT | 22.13 - 61.03 | Sorafenib | - | |
| Compound 13 | HCT116 (Colon) | MTT | 6.43 ± 0.72 | - | - |
| A549 (Lung) | MTT | 9.62 ± 1.14 | - | - | |
| A375 (Melanoma) | MTT | 8.07 ± 1.36 | - | - |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. Data compiled from multiple sources.[1][2][3]
Table 2: In Vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Microbial Strain | Gram | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 18 | E. coli | (-) | Broth Microdilution | 6-8 | - | - |
| P. aeruginosa | (-) | Broth Microdilution | 6-8 | - | - | |
| S. aureus | (+) | Broth Microdilution | 11-18 | - | - | |
| B. subtilis | (+) | Broth Microdilution | 11-18 | - | - | |
| Compound 20 | S. aureus | (+) | Broth Microdilution | 6-8 | - | - |
| B. subtilis | (+) | Broth Microdilution | 6-8 | - | - | |
| Compound 1n | C. albicans | F | Broth Microdilution | 4-8 | - | - |
| C. parapsilosis | F | Broth Microdilution | 4-8 | - | - | |
| C. tropicalis | F | Broth Microdilution | 4-8 | - | - | |
| Compound 1o | C. albicans | F | Broth Microdilution | 8 | - | - |
| C. parapsilosis | F | Broth Microdilution | 8 | - | - | |
| C. tropicalis | F | Broth Microdilution | 8 | - | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. (-) Gram-negative, (+) Gram-positive, (F) Fungus. Data compiled from multiple sources.[4][5]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve analysis.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
Positive control antibiotic/antifungal
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile saline (0.85%)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration in the wells.[9]
-
Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.[9]
-
Inoculation: Add an equal volume of the standardized inoculum to each well, except for the sterility control wells (broth only).[9]
-
Controls: Include a growth control (inoculum without any compound) and a sterility control (broth only).[9] A known antibiotic/antifungal should be included as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection of the wells.[8][9]
Protocol 3: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of 2-aminobenzothiazole derivatives against a specific enzyme. This assay is adaptable for various enzymes that have a substrate that produces a detectable signal (e.g., colorimetric, fluorescent).[10]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
Positive control inhibitor (if available)
-
96-well plates (black or clear, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, and inhibitor dilutions) in the assay buffer.
-
Compound Dispensing: In a 96-well plate, add the diluted test compounds to the appropriate wells. Include wells for a negative control (solvent only) and a positive control (known inhibitor).
-
Enzyme Addition: Add the purified enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the signal (absorbance or fluorescence) at multiple time points or at a single endpoint after a specific incubation period using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Potential Signaling Pathway: PI3K/AKT/mTOR Inhibition
Several 2-aminobenzothiazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[11][12][13]
The diagram above illustrates how 2-aminobenzothiazole compounds can potentially inhibit the PI3K/AKT/mTOR signaling pathway. By targeting key kinases like PI3K and mTOR, these compounds can block downstream signaling events that lead to cell proliferation and survival, thereby exerting their anticancer effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. europeanreview.org [europeanreview.org]
- 4. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Aminobenzo[d]thiazole-7-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when adapting procedures from related isomers like the 6-carboxylic acid analogue.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | - Ensure the reaction is stirred overnight at room temperature after the initial cooling phase. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of starting material or product: The reaction conditions might be too harsh, leading to the degradation of the desired compound. | - Maintain a low temperature (around 10 °C) during the dropwise addition of bromine. - Avoid excessive heating during workup and purification steps. | |
| Poor quality of reagents: Impurities in the starting materials or reagents can interfere with the reaction. | - Use reagents from a reputable supplier and ensure they are dry and of high purity. | |
| Formation of Multiple Products (Side Reactions) | Bromination of the aromatic ring: Although less likely with the deactivating carboxylic acid group, ring bromination can occur. | - Ensure slow, dropwise addition of bromine at a controlled temperature. - Use the correct stoichiometry of bromine as specified in the protocol. |
| Formation of undesired isomers: While starting with 3-aminobenzoic acid should regioselectively yield the 7-carboxylic acid isomer, other isomers could form under certain conditions. | - Confirm the structure of the starting material. - Purify the crude product using column chromatography to isolate the desired isomer. | |
| Difficulty in Product Isolation and Purification | Product is soluble in the reaction mixture: The product may not precipitate out of the solution upon neutralization. | - If the product does not precipitate, concentrate the reaction mixture under reduced pressure. - Extract the product with a suitable organic solvent after neutralization. |
| Co-precipitation of impurities: The crude product may be contaminated with unreacted starting materials or byproducts. | - Wash the filtered precipitate thoroughly with water and other solvents as described in the protocol. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to improve purity.[1] | |
| Product is an inseparable mixture: The desired product and impurities may have similar physical properties, making separation difficult. | - Employ flash column chromatography with an appropriate solvent system to separate the components. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While a specific yield for the 7-carboxylic acid isomer is not widely reported, yields for the analogous 2-Aminobenzo[d]thiazole-6-carboxylic acid synthesis are in the range of 35-95%.[2] A moderate yield should be expected for the 7-carboxylic acid isomer, and optimization of reaction conditions may be necessary to improve the outcome.
Q2: Is it necessary to protect the carboxylic acid group before the reaction?
A2: Based on successful syntheses of the 6-carboxylic acid isomer without a protecting group, it is likely not necessary to protect the carboxylic acid of 3-aminobenzoic acid.[3] The carboxylic acid is a deactivating group, which can slow down the reaction but should not directly interfere with the cyclization chemistry. If low yields are consistently obtained, a protection-deprotection strategy could be explored.
Q3: What is the role of each reagent in the reaction?
A3:
-
3-Aminobenzoic acid: The starting material that provides the benzene ring and the amino group for the benzothiazole core.
-
Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN): Provides the sulfur and the carbon atom of the thiazole ring.
-
Bromine (Br₂): Acts as an oxidizing agent to facilitate the electrophilic attack of the thiocyanate on the aromatic ring and subsequent cyclization.
-
Acetic Acid or Methanol: Serves as the solvent for the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at different time points and run them on a TLC plate against the starting material (3-aminobenzoic acid). The formation of a new spot with a different Rf value indicates product formation.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction may be exothermic, especially during the addition of bromine. Ensure proper cooling and slow addition.
Experimental Protocols
Synthesis of this compound (Adapted from the synthesis of the 6-carboxylic acid isomer)
Materials:
-
3-Aminobenzoic acid
-
Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Aqueous Ammonia (NH₃) or Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend 3-aminobenzoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium thiocyanate to the suspension and stir until it dissolves.
-
Slowly add a solution of bromine in a small amount of methanol dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture to a pH of approximately 8 with a saturated aqueous solution of sodium bicarbonate or dilute aqueous ammonia.[2][4]
-
Filter the resulting precipitate and wash it thoroughly with water.
-
To purify the crude product, it can be suspended in methanol, heated, and then filtered while hot.[2][4] Alternatively, recrystallization from an appropriate solvent or column chromatography can be employed.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions for a Related Synthesis (Methyl 2-aminobenzo[d]thiazole-6-carboxylate)[2][4]
| Reagent | Molar Equivalents |
| Methyl 4-aminobenzoate | 1 |
| Potassium Thiocyanate (KSCN) | 4 |
| Bromine (Br₂) | 2 |
| Solvent | Glacial Acetic Acid |
| Temperature | 10 °C (during Br₂ addition), then Room Temperature |
| Reaction Time | Overnight (approx. 15 hours) |
| Yield | 55% |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
References
- 1. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminobenzothiazole Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during 2-aminobenzothiazole cyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 2-aminobenzothiazoles, categorized by the synthetic approach.
Category 1: Synthesis from Arylthioureas (e.g., Hugerschoff Reaction)
The cyclization of arylthioureas, often using bromine or a similar oxidizing agent, is a classical and widely used method. However, it is prone to several issues.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in the cyclization of arylthioureas are a frequent issue and can stem from several factors, including incomplete reaction, side reactions, and suboptimal conditions.[1]
-
Potential Causes & Solutions:
-
Incomplete Cyclization: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. For instance, in the cyclization of p-chlorophenylthiourea, a staged temperature profile (e.g., 1.5 hours at 45-50°C, then 6 hours at 65-70°C) can be effective.[1][2]
-
-
Side Reactions: Undesired side reactions, such as halogenation of the aromatic ring, can consume starting material and generate impurities.[1] The use of molecular bromine can sometimes lead to aromatic bromination if not carefully controlled.[3]
-
Suboptimal Reagent Concentration: The concentration of the oxidizing agent is critical.
-
Solution: Ensure the correct stoichiometry of the brominating agent. Using a catalytic amount of a bromine source in sulfuric acid has been shown to be effective.[4]
-
-
Poor Solubility: The arylthiourea starting material may have poor solubility in the reaction medium.
-
Solution: Ensure vigorous stirring to maintain a well-mixed suspension. The choice of solvent is also crucial; common solvents for this reaction include chloroform or acetic acid.
-
-
Q2: I'm observing a significant number of byproducts. How can I identify and minimize them?
A2: Byproduct formation is a common challenge that complicates purification and reduces yield.
-
Common Byproducts & Mitigation:
-
Over-halogenated products: Excess brominating agent can lead to undesired bromination of the benzothiazole ring.
-
Mitigation: Use a precise amount of the brominating agent. As mentioned, solid bromine carriers can offer better control.[3]
-
-
Unreacted Starting Material: Incomplete conversion will leave arylthiourea in your product mixture.
-
Mitigation: Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC.[1]
-
-
Polymeric Materials: Under certain conditions, especially with prolonged heating, polymerization can occur.
-
Mitigation: Maintain careful control over the reaction temperature and time.
-
-
Q3: The color of my final 2-aminobenzothiazole product is off-white or yellowish, indicating impurities. How can I improve its purity and color?
A3: A color change often indicates the presence of oxidation or degradation products.[5]
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying 2-aminobenzothiazoles. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[6][7]
-
Activated Carbon Treatment: For colored impurities, adding activated carbon (e.g., Norit) to a hot solution of the crude product, followed by hot filtration, can effectively decolorize the product.[1]
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel can be employed. However, be aware that some 2-aminobenzothiazole derivatives can be unstable on acidic silica gel.[1] In such cases, deactivating the silica gel with a base like triethylamine in the eluent may be necessary.
-
Category 2: Copper-Catalyzed Cyclization Reactions
Copper-catalyzed intramolecular C-S bond formation is a more modern approach, offering an alternative to harsher oxidative methods.
Q1: My copper-catalyzed C-S coupling reaction is not working or giving low yields. What are the common pitfalls?
A1: The success of copper-catalyzed reactions is highly dependent on the catalyst's oxidation state, ligands, base, and solvent.
-
Potential Issues & Solutions:
-
Catalyst Inactivity: The copper catalyst may be oxidized or poisoned.
-
Solution: Use a reliable source of the copper catalyst. For instance, Cu(I) salts like CuI are often effective. In some cases, specific combinations like Cu(OAc)₂ with a suitable base and solvent have proven successful.[8]
-
-
Inappropriate Ligand: The choice of ligand, if required, is crucial for catalyst stability and reactivity.
-
Incorrect Base or Solvent: The base and solvent system plays a critical role in the reaction's success.
-
Substrate Reactivity: The nature of the substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups may require more forcing conditions.[8]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed C-N Coupling of 2-Aminobenzothiazole with Phenylboronic Acid [9]
| Entry | Copper Salt (10 mol%) | Ligand (20 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ | - | K₃PO₄ | DME | RT | 24 | 45 |
| 2 | Cu(OAc)₂ | 1,10-phenanthroline | K₃PO₄ | DME | RT | 24 | 62 |
| 3 | CuCl₂ | 1,10-phenanthroline | K₃PO₄ | DME | RT | 30 | 48 |
| 4 | CuI | 1,10-phenanthroline | K₃PO₄ | DME | RT | 24 | 55 |
| 5 | Cu(OAc)₂ | 1,10-phenanthroline | Cs₂CO₃ | DME | RT | 18 | 73 |
| 6 | Cu(OAc)₂ | 1,10-phenanthroline | K₂CO₃ | DME | RT | 24 | 58 |
| 7 | Cu(OAc)₂ | 1,10-phenanthroline | Cs₂CO₃ | CH₃CN | RT | 18 | 70 |
| 8 | Cu(OAc)₂ | 1,10-phenanthroline | Cs₂CO₃ | THF | RT | 24 | 65 |
Reaction conditions: 2-aminobenzothiazole (1 equiv.), phenylboronic acid (1.2 equiv.), in open air.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea[2]
-
To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes while maintaining the temperature at 45°-50° C.
-
Maintain the mixture at 45°-50°C for 1.5 hours, then increase the temperature to 65°-70° C for 6 hours.
-
Cool the reaction mixture and add 250 ml of methanol with rapid stirring, causing the temperature to rise to about 70° C.
-
Cool the mixture again and filter the precipitated product.
-
Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole hydrobromide.
-
For purification, the salt can be neutralized with a base like aqueous ammonia to precipitate the free base, which can then be recrystallized from a suitable solvent like ethanol.[1]
Protocol 2: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole[13]
-
To a stirred solution of 2-aminobenzothiazole (8 g, 0.05 mole) and triethylamine (7.40 mL, 0.05 mole) in 50 mL of dry benzene, add chloroacetyl chloride (4.24 mL, 0.05 mole) dropwise under ice-cold conditions.
-
Stir the reaction mixture for about 6 hours. The separated amine hydrochloride will precipitate.
-
Filter off the precipitate.
-
Reflux the filtrate on a water bath for about 4 hours.
-
Concentrate the solution under reduced pressure.
-
The separated solid can be purified by column chromatography on silica gel using chloroform as the eluant. The product can be crystallized from ethanol.
Visualizations
Caption: General troubleshooting workflow for low-yielding organic reactions.
Caption: Simplified mechanism of the Hugerschoff reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02979D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Aminobenzothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-aminobenzothiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.
Issue 1: Low or No Crystal Formation During Recrystallization
Question: I've dissolved my crude 2-aminobenzothiazole derivative in a hot solvent, but upon cooling, I'm getting very few or no crystals. What should I do?
Answer: This is a common issue in recrystallization, often stemming from using too much solvent or the solution being supersaturated. Here is a troubleshooting workflow to induce crystallization:
Caption: Troubleshooting workflow for poor crystallization.
Detailed Steps:
-
Induce Crystallization : If the solution is clear, it might be supersaturated.[1][2]
-
Scratching : Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[1][3]
-
Seeding : If you have a small amount of the pure compound, add a tiny crystal ("seed crystal") to the solution to initiate crystallization.[1][3]
-
Cooling : If scratching and seeding are ineffective, try further cooling the solution in an ice bath.[1]
-
-
Address Excess Solvent : If crystallization still doesn't occur, you have likely used too much solvent.[1][2]
-
Gently heat the solution to boil off a portion of the solvent.
-
Allow the more concentrated solution to cool slowly again.
-
-
Dealing with "Oiling Out" : Sometimes, instead of forming crystals, the compound may separate as an oil. This can happen if the solution is cooled too quickly or if the compound is impure.[2]
-
Reheat the flask to redissolve the oil.
-
Add a small amount of a suitable co-solvent to increase the solubility slightly.
-
Allow the solution to cool down very slowly to encourage crystal formation.
-
If these steps fail, you may need to recover the crude product by removing the solvent under reduced pressure and attempt the recrystallization with a different solvent system.[2][3]
Issue 2: Product Degradation During Purification
Question: My 2-aminobenzothiazole derivative is changing color (e.g., turning brown) during column chromatography or upon standing. Is it degrading, and how can I prevent this?
Answer: Yes, a color change often indicates product degradation. 2-Aminobenzothiazole and its derivatives can be sensitive to oxidation, light, and pH extremes.[4] Here’s how to troubleshoot this issue:
Caption: Troubleshooting product degradation during purification.
Preventative Measures:
-
Minimize Oxidation : 2-aminobenzothiazoles can oxidize to form colored impurities.[4]
-
Use freshly distilled or degassed solvents for chromatography.
-
Consider running the column under an inert atmosphere (e.g., nitrogen or argon).
-
-
Protect from Light : Photodegradation can occur, leading to hydroxylated byproducts.[4][5]
-
Wrap your chromatography column and collection flasks in aluminum foil.
-
-
Control pH : The stationary phase (e.g., silica gel) is slightly acidic and can cause degradation of acid-sensitive compounds. The amino group of 2-aminobenzothiazoles can also be affected by pH.
-
Use deactivated or neutral silica gel.
-
Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%), to neutralize the silica surface and prevent streaking of basic compounds.
-
-
Storage : Store the purified compound in a tightly sealed container, protected from light, in a cool, dry place, and preferably under an inert atmosphere.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for 2-aminobenzothiazole derivatives?
A1: The most common and effective techniques are recrystallization and silica gel column chromatography.[6] For more challenging separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often used.[7][8]
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] It should also not react with the compound and should be volatile enough to be easily removed from the crystals. It is best to perform small-scale solubility tests with a range of solvents to find the optimal one.
Q3: My compound is a non-crystalline solid (amorphous or oil). How can I purify it?
A3: If recrystallization is not an option, column chromatography is the preferred method for purifying oils or amorphous solids. If the compound is thermally stable, distillation under high vacuum (e.g., using a Kugelrohr apparatus) can also be effective for non-polar, low-melting solids or oils.
Q4: I am seeing multiple spots on TLC after my reaction, and they are very close together. How can I improve the separation on a column?
A4: To improve the separation of closely eluting compounds (spots with similar Rf values) on a silica gel column:
-
Optimize the Eluent System : Use a less polar solvent system. This will cause all compounds to move more slowly down the column, increasing the separation between them. You can also try adding a different solvent to the mixture to alter the selectivity.
-
Use a Finer Mesh Silica Gel : Smaller particle size silica (e.g., 230-400 mesh) provides a larger surface area and can lead to better separation.[9]
-
Increase the Column Length/Diameter Ratio : A long, thin column generally gives better separation than a short, wide one.
-
Dry Loading : Adsorbing your crude product onto a small amount of silica gel before loading it onto the column ("dry loading") can result in a more uniform starting band and improved separation.[6]
Q5: What are some common impurities I should expect in the synthesis of 2-aminobenzothiazole derivatives?
A5: Common impurities can include unreacted starting materials (e.g., substituted anilines), byproducts from side reactions (such as the formation of regioisomers), and degradation products.[10] For instance, in syntheses involving thiocyanation of anilines, para-substituted byproducts can be a major impurity if the para position is unsubstituted.[10]
Data Presentation
Table 1: Typical Recrystallization Solvents for 2-Aminobenzothiazole Analogs [6][11]
| Compound Class / Specific Derivative | Solvent System | Observation |
| 2-Amino-4-chlorobenzothiazole | Ethanol | White crystals |
| 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | Methanol | Colorless crystals |
| N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide | Acetone/Ether (antisolvent) | White crystals |
| 2-Amino-4-bromobenzothiazole | Ethanol | White solid |
| N-(2-Fluorophenyl)benzothiazol-2-amine | Hexanes/Ethyl Acetate | Pale yellow solid |
Table 2: Example Column Chromatography Conditions for 2-Aminobenzothiazole Derivatives [10][11][12]
| Derivative | Stationary Phase | Eluent System (Gradient) |
| 2-Amino-4-bromobenzothiazole | Silica Gel | Ethyl acetate / n-hexane (2:3) |
| 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | Silica Gel | Dichloromethane / Methanol (1:0 to 9:1) |
| N-Allylbenzothiazol-2-amine | Silica Gel | Dichloromethane (100%) |
| N-(2-Fluorophenyl)benzothiazol-2-amine | Silica Gel | Hexanes / Ethyl Acetate (97:3) |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
Objective: To purify a crude solid 2-aminobenzothiazole derivative by removing soluble and insoluble impurities.
Methodology:
-
Solvent Selection : Choose an appropriate solvent or solvent system by conducting small-scale solubility tests.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.[1] Add more solvent dropwise if necessary to achieve full dissolution.[6]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, you may place it in an ice bath to maximize crystal yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing : Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1][6]
-
Drying : Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: General Procedure for Flash Column Chromatography
Objective: To purify a crude 2-aminobenzothiazole derivative by separating it from impurities based on differential adsorption to a stationary phase.[6]
Methodology:
-
Eluent Selection : Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform, air-bubble-free packing.[6]
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent. Carefully add the sample to the top of the packed column.[6]
-
Elution : Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection : Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis : Monitor the composition of the collected fractions using TLC.
-
Isolation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. nasc.ac.in [nasc.ac.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing N-Arylthiourea Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of N-arylthioureas. The focus is on optimizing reaction conditions to achieve high yields and purity of the desired heterocyclic products, particularly 2-aminobenzothiazoles.
Frequently Asked Questions (FAQs)
Q1: My N-arylthiourea cyclization to a 2-aminobenzothiazole is resulting in a low yield. What are the common causes?
A1: Low yields in N-arylthiourea cyclization can stem from several factors:
-
Substrate Reactivity: The electronic properties of the aryl ring play a crucial role. Electron-rich N-arylthioureas generally exhibit higher reactivity and lead to better yields compared to their electron-deficient counterparts.[1] If your substrate has strong electron-withdrawing groups, you may need to employ more forcing reaction conditions or a more active catalyst system.
-
Incomplete Conversion: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Side Reactions: Undesired side reactions can consume the starting material or the product. These can include decomposition of the starting material or product under the reaction conditions, or the formation of isomers.
-
Catalyst Inactivity: The catalyst may be deactivated or not suitable for the specific substrate. Ensure the catalyst is of good quality and consider screening different catalysts.
-
Improper Reaction Conditions: Temperature, solvent, and concentration are critical parameters. Optimization of these conditions is often necessary for each specific substrate.
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A2: The formation of multiple products, often isomers, can be a challenge. Here are some strategies to improve selectivity:
-
Regioselectivity: For unsymmetrically substituted N-arylthioureas, cyclization can occur at different positions on the aryl ring. The choice of catalyst and reaction conditions can influence the regioselectivity. Some methods, like those employing ortho-fluoroanilines as precursors, can offer regiospecific cyclization.[2]
-
Control of Reaction Conditions: Temperature and solvent can significantly impact selectivity. A study on the cyclization of functionalized thioureas demonstrated that adjusting the solvent and temperature could control the product distribution.[3] It is advisable to screen different solvents and run the reaction at various temperatures to find the optimal conditions for your desired product.
-
Use of Directing Groups: In some cases, the presence of certain functional groups on the N-arylthiourea can direct the cyclization to a specific position.
Q3: What are some common side reactions to be aware of during N-arylthiourea cyclization?
A3: Besides the formation of undesired isomers, other side reactions can occur:
-
Decomposition: N-arylthioureas or the resulting benzothiazole products can be unstable under harsh reaction conditions (e.g., high temperatures, strong acids).
-
Oxidation of the Product: The 2-amino group of the benzothiazole product can be susceptible to oxidation, especially if strong oxidizing agents are used for the cyclization.
-
Thiourea Hydrolysis: In the presence of strong acids or bases and water, the thiourea starting material may hydrolyze.
-
Formation of Ureas: Desulfurization of the thiourea can lead to the formation of the corresponding urea as a byproduct.
Q4: How do I choose the right catalyst for my N-arylthiourea cyclization?
A4: The choice of catalyst depends on the desired product and the substrate. Several catalytic systems have been successfully employed for the synthesis of 2-aminobenzothiazoles from N-arylthioureas:
-
Ruthenium-based catalysts: RuCl₃ has been shown to be effective for the intramolecular oxidative coupling of N-arylthioureas, with electron-rich substrates showing higher reactivity.[1]
-
Palladium-based catalysts: Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas.[1]
-
Copper-based catalysts: Copper catalysts, such as CuO, have been used for the reaction of 2-haloanilines with dithiocarbamates to form 2-aminobenzothiazoles.[1]
-
Iodine-based reagents: N-iodosuccinimide provides a metal-free method for the oxidative C(sp²)-S bond construction under mild conditions and with short reaction times.[4]
-
Acid catalysis: Strong acids like sulfuric acid in the presence of a catalytic amount of a bromine compound can facilitate the oxidative ring closure.[5]
It is often beneficial to perform small-scale screening experiments with different catalysts to identify the most efficient one for your specific application.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the cyclization of N-arylthioureas.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Low Substrate Reactivity | For electron-deficient arylthioureas, consider using a more reactive catalyst (e.g., Pd(II) catalysts may be more effective than Cu(I) for certain substrates[6]), increasing the reaction temperature, or extending the reaction time. Monitor the reaction closely to avoid product decomposition. |
| Catalyst Deactivation | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider increasing the catalyst loading. |
| Inappropriate Solvent | The solvent can significantly influence the reaction outcome. Screen a range of solvents with different polarities and coordinating abilities. |
| Suboptimal Temperature | Perform the reaction at different temperatures to find the optimum. Low temperatures may lead to slow reaction rates, while high temperatures can cause decomposition. |
| Presence of Impurities | Ensure the starting N-arylthiourea is pure. Impurities can interfere with the catalyst or the reaction. |
Problem 2: Formation of Multiple Products/Isomers
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | For unsymmetrical substrates, consider synthetic strategies that favor the formation of a single regioisomer, such as using precursors with blocking or directing groups.[2] |
| Kinetic vs. Thermodynamic Control | The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Varying the reaction temperature and time can favor the formation of the desired product.[3] |
| Side Reactions | Analyze the byproducts to understand the nature of the side reactions. Adjusting the reaction conditions (e.g., temperature, concentration, catalyst) may suppress these undesired pathways. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | Optimize the reaction conditions to minimize byproduct formation. Explore different chromatographic techniques (e.g., different solvent systems for column chromatography, preparative TLC or HPLC). |
| Product Instability | If the product is unstable on silica gel, consider using a different stationary phase (e.g., alumina) or purification method (e.g., crystallization, distillation). |
| Residual Catalyst | Choose a purification method that effectively removes the catalyst. For metal catalysts, specific workup procedures or the use of scavengers might be necessary. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Aminobenzothiazoles from N-Arylthioureas
| Entry | Catalyst | Substrate (N-Arylthiourea) | Yield (%) | Reference |
| 1 | RuCl₃ | N-phenylthiourea | 85 | [1] |
| 2 | RuCl₃ | N-(4-methylphenyl)thiourea | 91 | [1] |
| 3 | RuCl₃ | N-(4-chlorophenyl)thiourea | 78 | [1] |
| 4 | Pd(OAc)₂ | N-phenyl-N',N'-dimethylthiourea | 88 | [1] |
| 5 | N-Iodosuccinimide | N-phenylthiourea | High | [4] |
Table 2: Influence of Sulfuric Acid and Bromine Catalyst on the Yield of 2-Aminobenzothiazoles
| Entry | Substrate (N-Arylthiourea) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-tolylthiourea | 48% aq. HBr | 45-55 | 4 | 94 | [5] |
| 2 | p-chlorophenylthiourea | 48% aq. HBr | 45-50 then 65-70 | 1.5 then 6 | 92 | [5] |
| 3 | p-nitrophenylthiourea | 48% aq. HBr | 45-50 then 90 | 1.5 then 5 | 86 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminobenzothiazoles using Sulfuric Acid and a Bromine Catalyst
This protocol is adapted from a patented procedure for the oxidative ring closure of arylthioureas.[5]
Materials:
-
N-Arylthiourea (e.g., p-tolylthiourea)
-
98% Sulfuric acid
-
48% aqueous Hydrobromic acid (HBr)
-
Methanol
-
Acetone
Procedure:
-
In a reaction vessel, dissolve the N-arylthiourea (0.5 mol) in 98% sulfuric acid (150 mL).
-
While maintaining the temperature at 45-50 °C, add 48% aqueous HBr (6.0 g) in 1.0 g increments every 30 minutes.
-
Stir the mixture at 45-55 °C for 4 hours.
-
Sparge the reaction mixture with nitrogen for 1 hour to remove any dissolved gases.
-
Cool the mixture to room temperature.
-
Add methanol (150 mL) to the cooled mixture.
-
Further, cool the mixture to 10 °C to precipitate the product as its sulfate salt.
-
Filter the precipitate, wash it with three portions of acetone (100 mL each), and dry to obtain the 2-aminobenzothiazole sulfate salt.
-
The free amine can be obtained by neutralization with a suitable base.
Purification: The precipitated sulfate salt is often of high purity. Further purification, if necessary, can be achieved by recrystallization from an appropriate solvent.
Characterization: The structure and purity of the synthesized 2-aminobenzothiazole can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Mandatory Visualization
Caption: General reaction mechanism for the oxidative cyclization of N-arylthioureas.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Aminobenzothiazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common solubility issues encountered with 2-aminobenzothiazole and its derivatives. The hydrophobic nature of the benzothiazole scaffold often leads to poor aqueous solubility, posing a significant hurdle in experimental assays and preclinical development.[1] This guide provides practical troubleshooting advice and detailed protocols to overcome these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: My 2-aminobenzothiazole derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in-vitro assay.
-
Question: What immediate steps can I take to solubilize my compound for initial screening?
Answer: For rapid, small-scale solubilization for in-vitro screening, several strategies can be employed to maintain your compound in solution under assay conditions without interfering with the biological system.
-
Optimize Co-solvent Concentration: The concentration of your organic co-solvent, such as Dimethyl Sulfoxide (DMSO), is critical. While higher concentrations of DMSO can increase the apparent solubility of your compound, it is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays to avoid cellular toxicity.[1]
-
pH Adjustment: The solubility of 2-aminobenzothiazole derivatives is often dependent on pH due to the ionizable amino group.[1][2] The parent compound, 2-aminobenzothiazole, has a pKa of 4.48.[1][3] Adjusting your buffer to a more acidic pH can protonate the amino group, which generally increases aqueous solubility.[1][2] However, be cautious as extreme pH values can lead to compound degradation.[1]
-
Use of Surfactants: Incorporating low concentrations of non-ionic surfactants, such as Tween 80, into the assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles.[1] It is crucial to ensure the surfactant concentration is compatible with your experimental system and does not interfere with the assay results.[1]
-
Pre-complexation with Cyclodextrins: For in-vitro studies, consider pre-complexing your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[1] This technique can enhance the apparent aqueous solubility by encapsulating the lipophilic molecule within the cyclodextrin cavity.[1][2]
Troubleshooting Workflow for In-Vitro Solubility Issues
-
Issue 2: I am struggling to formulate my benzothiazole derivative for in-vivo animal studies due to its low solubility and bioavailability.
-
Question: What formulation strategies can improve the oral bioavailability of my poorly soluble compound for animal studies?
Answer: Overcoming low solubility for in-vivo studies often requires more advanced formulation strategies to enhance both dissolution and absorption. The choice of strategy will depend on the physicochemical properties of your compound and the desired dosage form. [1]
-
Salt Formation: If your 2-aminobenzothiazole derivative has a suitable pKa, converting it into a more soluble salt form is a common and effective method. [2][4]Alkali metal salts of acidic drugs and strong acid salts of basic drugs are often more water-soluble than the parent compound. [4][5] * Prodrug Approach: A prodrug is a bioreversible derivative of a drug that undergoes transformation in vivo to release the active parent drug. [1][2][6]This strategy can significantly improve aqueous solubility. [6][7][8] * Particle Size Reduction (Micronization): Reducing the particle size of your compound increases the surface-area-to-volume ratio, which can enhance the dissolution rate. [1][4]Techniques like jet milling can be used for micronization. [4] * Amorphous Solid Dispersions: Dispersing the drug in an inert carrier matrix (e.g., polyvinylpyrrolidone - PVP) in a solid state can improve the dissolution rate. [1][2]In this form, the drug often exists in a higher-energy amorphous state, which is more soluble than the stable crystalline form. [1] * Lipid-Based Formulations (e.g., Nanoemulsions): For highly lipophilic compounds, lipid-based formulations such as nanoemulsions or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form. [1] Key Strategies for Enhancing In-Vivo Bioavailability
An overview of key strategies for enhancing in-vivo bioavailability. -
Frequently Asked Questions (FAQs)
-
Q1: Why do 2-aminobenzothiazole compounds often have low water solubility?
A1: The low aqueous solubility is primarily due to the hydrophobic nature of the benzothiazole scaffold, which is a fused benzene and thiazole ring system. While the 2-amino group provides a site for protonation, the overall molecule is often lipophilic, leading to poor interactions with water. [1]
-
Q2: What are the key physicochemical properties of the parent 2-aminobenzothiazole compound?
A2: Understanding the properties of the core scaffold is essential for designing derivatives and formulation strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂S | [1][3] |
| Molecular Weight | 150.20 g/mol | [1][3] |
| Appearance | White to beige or grayish powder/flakes | [1][3] |
| Melting Point | 126 - 129 °C | [1][3] |
| pKa | 4.48 (at 20°C) | [1][3] |
| Water Solubility | < 0.1 g/100 mL (at 19 °C) | [1][3] |
| Organic Solubility | Freely soluble in alcohol, chloroform, and diethyl ether | [1][3][9] |
-
Q3: How much can solubility be improved with these techniques?
A3: The degree of improvement is highly dependent on the specific compound and the chosen method. The following table provides illustrative examples from the literature on various compounds, demonstrating the potential magnitude of enhancement.
| Technique | Example Fold-Increase in Solubility | Source(s) |
| Prodrug Approach | 80-fold to >2000-fold | [1] |
| Nanoemulsions | 3-fold to 10-fold | [1] |
| Nanosuspensions | ~2-fold improvement over pure drug | [1] |
| Salt Formation | 1.5 to 5-fold | [10] |
-
Q4: My attempt to form a salt to improve solubility was unsuccessful. Why might this be?
A4: Successful salt formation depends on the pKa difference between the drug (the base) and the counter-ion (the acid). [1][2]A general rule is that for a stable salt to form, the difference in pKa (ΔpKa) between the base and the acid should be greater than 2 to 3. [1][2][10]If the ΔpKa is too small, a salt may not form, or it may be unstable. [1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
This protocol is for preparing a concentrated stock solution for use in in-vitro assays.
-
Weigh: Accurately weigh a precise amount of the 2-aminobenzothiazole compound into a sterile, clear glass vial. [1]2. Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). [1]3. Dissolution: Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method can be adapted for 2-aminobenzothiazole derivatives to improve aqueous solubility for in-vitro and in-vivo studies.
-
Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in deionized water or a relevant buffer.
-
Add Compound: Add the 2-aminobenzothiazole derivative to the HP-β-CD solution, typically in a 1:1 molar ratio. [1][2]3. Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex to reach equilibrium. [1][2]4. Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm syringe filter to obtain a clear solution of the complex.
-
Freeze-Drying (for solid complex): To obtain a solid powder, freeze the resulting solution at -80°C. [1][2]Lyophilize the frozen solution using a freeze-dryer. [2] Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion to enhance the dissolution rate.
-
Dissolution: Dissolve both the 2-aminobenzothiazole compound and a carrier polymer (e.g., PVP) in a suitable common volatile solvent (e.g., methanol or a mixture of solvents).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall. [1]3. Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent. [1]4. Processing: Scrape the resulting solid from the flask. Gently grind and sieve the material to obtain a uniform powder. [1]5. Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. [1] Protocol 4: General Procedure for Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.
-
Sample Preparation: Add an excess amount of the solid 2-aminobenzothiazole compound to a known volume of the solvent (e.g., water, buffer) in a sealed flask. [11]2. Equilibration: Agitate the flask in a shaker bath at a constant temperature for 24-48 hours to ensure equilibrium is reached. [11]3. Separation: Allow the suspension to stand, then separate the undissolved solid from the saturated solution by centrifugation and/or filtration. [11]4. Quantification: Determine the concentration of the 2-aminobenzothiazole compound in the clear, saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). [11][12]The solubility is typically expressed in units such as mg/mL or mol/L. [11] Workflow for Solubility Determination
A simplified workflow for determining equilibrium solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-アミノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
2-aminobenzothiazole degradation and storage recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of 2-aminobenzothiazole. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solid 2-aminobenzothiazole sample has changed color from beige to brown. Is it still usable?
A color change often indicates degradation. 2-Aminobenzothiazole and its derivatives can oxidize, which may lead to the formation of colored impurities like 2-azobenzothiazoles or polymeric products.[1] It is strongly recommended to assess the purity of the compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the sample should be discarded to ensure the reliability and reproducibility of your experimental results.
Q2: I'm observing poor solubility of my 2-aminobenzothiazole compound in aqueous solutions. What can I do?
2-aminobenzothiazole inherently has low water solubility.[2] Consider the following strategies to improve solubility:
-
pH Adjustment: The amino group can be protonated at an acidic pH, which may increase aqueous solubility. However, be cautious as extreme pH conditions can promote hydrolysis.[1]
-
Use of Co-solvents: Stock solutions can be prepared in organic solvents such as DMSO, DMF, or ethanol. These can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to be compatible with your assay.[1]
-
Salt Formation: If applicable, using a salt form of the compound, such as the hydrobromide salt, may enhance aqueous solubility.[1]
Q3: How should I store 2-aminobenzothiazole and its derivatives to ensure long-term stability?
To minimize degradation, store 2-aminobenzothiazole compounds under the following conditions:
-
Container: Keep in a tightly closed container.[1]
-
Environment: Store in a dry, cool, and well-ventilated place.[1][2]
-
Light: Protect from light to prevent photodegradation.[1]
-
Sensitive Derivatives: For particularly sensitive derivatives, storage at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Q4: What are the primary degradation pathways for 2-aminobenzothiazole?
The main degradation pathways for 2-aminobenzothiazole are oxidation, photodegradation, and hydrolysis, with the latter being more significant for its derivatives (e.g., Schiff bases).[1]
-
Oxidation can lead to the formation of 2-azobenzothiazole.
-
Photodegradation and Biodegradation can result in hydroxylated products, such as 4-hydroxy-2-aminobenzothiazole (4OH-ABT) and 6-hydroxy-2-aminobenzothiazole (6OH-ABT).[3]
-
Thermal decomposition at high temperatures can cause the molecule to break down, releasing hazardous gases such as carbon oxides (COx), nitrogen oxides (NOx), and sulfur oxides (SOx).
Troubleshooting Guide
Problem: My reaction involving a 2-aminobenzothiazole derivative is giving low yields and multiple side products.
This issue can often be traced back to the stability of the compound under the specific reaction conditions. Follow this troubleshooting workflow to identify the potential cause.
Stability Data Summary
The stability of 2-aminobenzothiazole is highly dependent on environmental conditions. The following table summarizes quantitative data from a study investigating its degradation under different scenarios.
| Stress Condition | System Components | Duration (hours) | Degradation (%) | Primary Degradants | Reference |
| Biodegradation | Rhodococcus rhodochrous OBT18 cells | 125 | 26% | 6-OH-ABT | [3] |
| Photodegradation | Fe(III)-NTA complex, light (λ >300 nm) | 125 | 37% | 6-OH-ABT, 4-OH-ABT | [3] |
| Combined | R. rhodochrous & Fe(III)-NTA, with light | 25 | 99% | Not specified | [3] |
| Direct Photolysis | Light (λ >300 nm) only | 125 | No significant degradation | Not applicable | [3][4] |
| Hydrolysis | Environmental conditions | - | Not expected to be a significant pathway for the parent compound | Not applicable | [5] |
| Thermal | High temperatures | - | Decomposes, releasing COx, NOx, SOx | Gaseous products | [2] |
| Oxidation | Strong oxidizing agents | - | Can form colored impurities | 2-azobenzothiazoles | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for establishing degradation pathways and developing stability-indicating analytical methods.[6][7]
Objective: To assess the stability of a 2-aminobenzothiazole compound under various stress conditions.
Materials:
-
2-aminobenzothiazole compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, methanol
-
C18 HPLC column
Methodology:
-
Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and monitor at various time points. Dilute with the mobile phase for analysis.[1]
-
Thermal Degradation: Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, reflux the stock solution at a set temperature.[1]
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. Analyze samples at various intervals. A control sample should be kept in the dark.[1]
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and a decrease in the main peak area. Characterize significant degradation products using LC-MS if available.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reverse-phase HPLC method suitable for separating 2-aminobenzothiazole from its potential degradation products.
Instrumentation & Conditions:
-
HPLC System: A system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength (λ): 265 nm.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be:
-
0-15 min: 5% to 90% B
-
15-20 min: Hold at 90% B
-
20-23 min: 90% to 5% B
-
23-32 min: Hold at 5% B (re-equilibration)
-
-
Standard Preparation: Prepare a series of calibration standards of 2-aminobenzothiazole in the mobile phase or a compatible solvent.
-
Sample Preparation: Dilute the samples from the forced degradation study to a concentration within the calibration range.
-
Analysis: Inject the standards to generate a calibration curve. Then, inject the stressed samples.
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Identify and quantify new peaks corresponding to degradation products and calculate the percentage loss of the parent compound. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Avoiding side reactions in the synthesis of benzothiazoles
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of side products, encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of benzothiazole derivatives, focusing on the avoidance of side reactions.
Question 1: My reaction is producing a significant amount of dark, tar-like material, and the yield of my desired benzothiazole is low. What is happening and how can I prevent it?
Answer: The formation of dark, insoluble materials often indicates polymerization or dimerization of the starting material, 2-aminothiophenol.[1] This is a common issue as 2-aminothiophenol is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1][2]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of 2-aminothiophenol: Exposure to air (oxygen) can cause it to oxidize, forming a disulfide dimer which can further react to form polymeric byproducts.[1] | Use Freshly Purified 2-Aminothiophenol: Purify 2-aminothiophenol by distillation or recrystallization before use to remove oxidized impurities.[1] |
| Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] | |
| Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.[1] | Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[1] |
| Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air itself can be a sufficient and gentle oxidant.[1] |
Question 2: My reaction seems to stop at an intermediate stage, and I am isolating a benzothiazoline instead of the desired benzothiazole. How can I drive the reaction to completion?
Answer: A common issue is the formation of a benzothiazoline intermediate, which is the initial cyclization product. The final step of the reaction is the oxidation of this intermediate to the aromatic benzothiazole. If this oxidation is incomplete, the benzothiazoline will be a major contaminant.[3]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Oxidant: The amount or strength of the oxidizing agent may not be sufficient to convert the benzothiazoline intermediate to the final benzothiazole.[1][3] | Optimize Oxidant: Ensure an adequate amount of a suitable oxidizing agent is present. Common oxidants include air (oxygen), hydrogen peroxide, or manganese dioxide. The choice and amount of oxidant may need to be optimized for your specific substrate.[3] Some protocols utilize a catalyst in conjunction with an oxidant to ensure complete conversion.[1] |
| Reaction Conditions Not Optimal for Oxidation: The oxidation step can be sensitive to pH and temperature.[3] | Adjust Reaction Conditions: For air oxidation, slightly basic conditions can be beneficial. If using a chemical oxidant, ensure the reaction temperature is appropriate for its activity.[3] |
| Steric Hindrance: Bulky substituents on the starting materials may hinder the final aromatization step.[1][3] | Increase Reaction Time or Use a Stronger Oxidant: In cases of steric hindrance, a stronger oxidant or longer reaction times may be necessary to achieve full conversion to the benzothiazole.[3] |
Question 3: I am observing a byproduct with a higher molecular weight than my expected product, suggesting a dimerization has occurred. How can I avoid this?
Answer: Dimerization can occur through various pathways, including the intermolecular reaction of intermediates.[1] In the absence of suitable trapping agents, dimerization can sometimes lead to undesired byproducts.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction Pathway Competition: The reaction conditions may favor an intermolecular reaction pathway over the desired intramolecular cyclization.[1] | High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular dimerization.[1] |
| Concentration Effects: Higher concentrations of reactants can increase the likelihood of intermolecular collisions, leading to dimerization.[1] | Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates, thus minimizing dimerization.[1] |
Experimental Protocols
Protocol 1: General "Clean" Synthesis of 2-Phenylbenzothiazole
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Materials:
-
2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a Lewis acid)[1]
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).[1]
-
Add ethanol as the solvent. The concentration should be optimized, but a starting point is 0.1-0.5 M.[1]
-
Add the catalyst to the mixture.[1]
-
Slowly add benzaldehyde (1 equivalent) to the stirred solution at room temperature.[1]
-
After the addition is complete, heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.[1]
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.[1]
-
If the product does not precipitate, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[1]
-
Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.[1]
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[1]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[1]
-
Hot filter the solution to remove any insoluble impurities (including charcoal, if used).[1]
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[1]
-
Collect the purified crystals by vacuum filtration.[1]
-
Wash the crystals with a small amount of cold solvent.[1]
-
Dry the crystals under vacuum to remove any residual solvent.[1]
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I improve the overall yield of my benzothiazole synthesis?
A1: To improve the yield, consider the following:
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Purity of Starting Materials: As mentioned, 2-aminothiophenol is prone to oxidation. Using freshly purified starting material is crucial.[1][2]
-
Reaction Conditions: Optimize the reaction temperature, time, and solvent. Harsh conditions can lead to degradation and side reactions.[1]
-
Stoichiometry: Ensure the correct stoichiometry of reactants and reagents.
-
Catalyst Choice: For catalyzed reactions, the choice of catalyst can significantly impact the yield.[4][5]
-
Work-up and Purification: Minimize product loss during extraction and purification steps.
Q2: My reaction is clean, but the final product is difficult to purify from the starting materials. What purification strategies are most effective?
A2: Purification of benzothiazole derivatives can be challenging due to similar polarities of the product and unreacted starting materials or byproducts.[1]
-
Recrystallization: This is often an effective method for purifying solid products.[2]
-
Column Chromatography: Silica gel chromatography is a common technique for separating compounds with different polarities.
-
Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.[1]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing benzothiazoles?
A3: Yes, there is growing interest in developing greener synthetic routes for benzothiazoles. These methods often focus on:
-
Use of Water as a Solvent: Many reactions can be performed in water, which is a cheap and environmentally benign solvent.[5]
-
Catalyst-Free Conditions: Some reactions can proceed efficiently without the need for a catalyst.[4]
-
Reusable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused reduces waste and cost.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and energy consumption.[6][7]
Q4: Can the choice of solvent affect the outcome of the reaction?
A4: Absolutely. The solvent can influence the solubility of reactants, the reaction rate, and even the reaction pathway. For example, polar aprotic solvents like DMSO have been used effectively in some benzothiazole syntheses.[4] It is often necessary to screen different solvents to find the optimal one for a particular reaction.
Q5: What is the role of an oxidizing agent in many benzothiazole syntheses?
A5: In many common synthetic routes, the initial reaction between a 2-aminothiophenol and an aldehyde or other carbonyl compound forms a benzothiazoline intermediate. An oxidizing agent is then required to convert this intermediate into the final aromatic benzothiazole.[2][3] The choice of oxidant is critical to avoid over-oxidation or other side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: HPLC Method Development for Benzothiazole Isomers
Welcome to the technical support center for HPLC method development for the separation of benzothiazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating these structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My benzothiazole isomer peaks are co-eluting or have poor resolution. What should I do?
A1: Co-elution is a common challenge when separating isomers due to their similar physicochemical properties. A systematic approach to improving column selectivity (α) and efficiency (N) is necessary.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention time and may improve separation.
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents offer different selectivities and can alter the elution order.
-
pH Adjustment: For ionizable benzothiazole isomers (e.g., aminobenzothiazoles), small changes in the mobile phase pH can significantly impact retention and selectivity. Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes for consistent results.
-
Additives: The use of buffers (e.g., phosphate, acetate) or ion-pairing agents can help to improve peak shape and selectivity, especially for polar or ionizable isomers.
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase. For example, a phenyl-hexyl or biphenyl column can provide alternative selectivity through π-π interactions with the aromatic benzothiazole ring system.[1]
-
-
Adjust Temperature:
-
Varying the column temperature can alter selectivity. Lowering the temperature often increases resolution for closely eluting peaks but will also increase backpressure.
-
-
Reduce Flow Rate:
-
Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation. However, this will also increase the analysis time.
-
Q2: I'm observing peak tailing with my benzothiazole isomers. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.
Troubleshooting Steps:
-
Mobile Phase pH: For basic isomers like aminobenzothiazoles, ensure the mobile phase pH is low enough to protonate the analytes and minimize interactions with silanols.
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanol groups and are less prone to causing peak tailing.
-
Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q3: My retention times are shifting between injections. What could be the problem?
A3: Unstable retention times can indicate issues with the HPLC system, method robustness, or sample preparation.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the more volatile organic component can lead to a gradual change in solvent strength and retention times.
-
System Leaks: Check the HPLC system for any leaks, as this can cause fluctuations in flow rate and pressure.
-
Column Temperature: Use a column oven to maintain a consistent temperature, as ambient temperature fluctuations can affect retention times.
-
Sample Matrix Effects: If analyzing complex samples, the matrix can affect retention. Ensure your sample preparation is consistent and effective at removing interfering substances.
Q4: How do I choose a starting method for separating benzothiazole positional isomers?
A4: For positional isomers, reversed-phase HPLC is a good starting point.
Recommended Starting Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice.
-
Mobile Phase: A simple gradient of acetonitrile and water with 0.1% formic acid is often effective. The formic acid helps to improve peak shape for basic isomers.
-
Gradient: A scouting gradient from 5% to 95% acetonitrile over 20-30 minutes can help to determine the approximate elution conditions for your isomers.
-
Detection: UV detection is commonly used for benzothiazoles. Select a wavelength where all isomers have reasonable absorbance.
Q5: What are the key considerations for separating enantiomers of chiral benzothiazoles?
A5: Enantiomers have identical physicochemical properties in an achiral environment, so a chiral selector is required for their separation.
Strategies for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most common approach. CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[2][3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[2]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, and the separation is performed on a standard achiral column. This method is less common but can be effective.
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Data Presentation
Table 1: Example HPLC Methods for Benzothiazole Derivatives
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time(s) (min) | Reference |
| Benzothiazole | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | 1.0 | UV | Not Specified | [1] |
| 2-Mercaptobenzothiazole (MBT) | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | 1.0 | UV | Not Specified | [2] |
| 2-Mercaptobenzothiazole (MBT) and 2,2'-Dithiobis-benzothiazole (MBTS) | Microbondapak C18 (10 µm, 30 cm) | THF/Acetonitrile/Buffer (40:40:20, v/v), pH 4.0 | 1.0 | UV at 240 nm | MBT: 4.45, MBTS: 8.78 | [4] |
| 2-Methyl-6-nitro-benzothiazole | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | 1.0 | UV | Not Specified | [5] |
| 2-Substituted Benzothiazoles | Reversed-phase | Methanol/Water with Formic Acid (positive mode) or Ammonium Acetate (negative mode) | Not Specified | ESI-MS/MS | Not Specified | [6] |
Table 2: Example Chiral HPLC Method for a Benzothiadiazine Derivative (Adaptable for Benzothiazoles)
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| (+/-) IDRA21 (a benzothiadiazine) | Chiralcel OD-R | Water/Acetonitrile (60/40, v/v) | Not Specified | UV | > 1.5 | [2] |
| (+/-) IDRA21 (a benzothiadiazine) | Chiralcel OD | n-Hexane/2-Propanol (70/30, v/v) | Not Specified | UV | > 1.5 | [2] |
Experimental Protocols
Protocol 1: General Method for Separation of Benzothiazole Positional Isomers
This protocol provides a starting point for developing a reversed-phase HPLC method for separating positional isomers of substituted benzothiazoles.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Reference standards of the benzothiazole isomers.
2. Sample Preparation:
-
Prepare individual stock solutions of each isomer in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all isomers of interest at a final concentration of 10-20 µg/mL each by diluting the stock solutions with the initial mobile phase composition.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Select a wavelength based on the UV spectra of the isomers (e.g., 254 nm).
-
Scouting Gradient:
-
0-2 min: 10% B
-
2-22 min: 10-90% B (linear gradient)
-
22-25 min: 90% B
-
25-26 min: 90-10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
4. Analysis and Optimization:
-
Inject the mixed standard solution and record the chromatogram.
-
Based on the results of the scouting gradient, optimize the gradient slope, initial and final mobile phase compositions, and run time to achieve baseline separation of all isomers.
Protocol 2: Chiral Separation of Benzothiazole Enantiomers
This protocol is adapted from a method for a related heterocyclic compound and serves as a starting point for developing a chiral separation method for benzothiazole enantiomers.[2]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Circular Dichroism (CD) detector.
-
Chiral stationary phase (e.g., Chiralcel OD or Chiralpak AD).
-
HPLC-grade n-hexane, 2-propanol, acetonitrile, and water.
2. Sample Preparation:
-
Dissolve the racemic benzothiazole derivative in a suitable solvent (e.g., mobile phase) to a concentration of approximately 0.5-1.0 mg/mL.
3. Chromatographic Conditions (Screening):
-
Normal Phase:
-
Mobile Phase: n-Hexane/2-Propanol (e.g., 90:10, 80:20, 70:30 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Reversed Phase:
-
Mobile Phase: Water/Acetonitrile or Water/Methanol (e.g., 60:40, 50:50 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at a suitable wavelength.
4. Analysis and Optimization:
-
Screen different mobile phase compositions to find initial conditions that show some separation of the enantiomers.
-
Optimize the ratio of the mobile phase components to improve resolution.
-
Adjusting the flow rate and temperature can also be used to fine-tune the separation.
Visualizations
Caption: A workflow for systematic HPLC method development for isomer separation.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Study of the retention behavior in zwitterionic hydrophilic interaction chromatography of isomeric hydroxy- and aminobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scalable synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Hugerschoff reaction or similar methods starting from 3-aminobenzoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete thiourea formation. 2. Inactive or insufficient bromine. 3. Reaction temperature is too low. | 1. Ensure complete dissolution of 3-aminobenzoic acid and potassium thiocyanate in glacial acetic acid before proceeding. Consider extending the initial stirring time. 2. Use fresh, high-quality bromine. Ensure the molar equivalents are correct as per the protocol. 3. While the initial addition of bromine is often done at a reduced temperature to control the reaction rate, ensure the subsequent reaction is allowed to proceed at room temperature or gentle heating as specified in the protocol. |
| Formation of a Mixture of Isomers (5- and 7-substituted) | The synthesis of 2-aminobenzothiazoles from 3-substituted anilines, such as 3-aminobenzoic acid, is known to often yield a mixture of the 5- and 7-substituted regioisomers.[1] This is due to the directing effects of the substituents on the aniline ring during the electrophilic thiocyanation step. For instance, the reaction with 3-bromoaniline has been reported to produce a separable 1:1 mixture of 5- and 7-bromo-2-aminobenzothiazoles.[1] | 1. Purification: The most common method to separate the isomers is column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and hexane, can be effective.[1] 2. Fractional Crystallization: In some cases, the isomers may have different solubilities in certain solvents, allowing for separation by fractional crystallization. Experiment with different solvent systems. |
| Presence of Dark-Colored Impurities | Oxidation of the aniline starting material or side reactions involving bromine can lead to the formation of polymeric or tar-like byproducts. | 1. Controlled Bromine Addition: Add the bromine solution dropwise and slowly, maintaining the recommended reaction temperature to minimize side reactions. 2. Purification: Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Column chromatography is also effective. |
| Difficulty in Isolating the Product after Neutralization | The product may be partially soluble in the aqueous layer, especially if the pH is not optimal for precipitation. | 1. Adjust pH Carefully: Neutralize the reaction mixture slowly with a base (e.g., aqueous ammonia) to the isoelectric point of the amino acid product to ensure maximum precipitation. 2. Extraction: If precipitation is incomplete, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after neutralization. |
| Carboxylic Acid Esterification | If an alcohol (e.g., methanol, ethanol) is used as a solvent for purification or work-up under acidic conditions, there is a risk of esterifying the carboxylic acid group. | 1. Avoid prolonged heating in alcoholic solvents in the presence of acid. 2. If esterification occurs, the ester can be hydrolyzed back to the carboxylic acid using standard basic hydrolysis conditions (e.g., NaOH or KOH in a water/alcohol mixture) followed by acidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable method for synthesizing this compound?
A1: The most prevalent and scalable approach is a variation of the Hugerschoff reaction. This involves the reaction of a starting aniline, in this case, 3-aminobenzoic acid, with a thiocyanate salt (like potassium or ammonium thiocyanate) and an oxidizing agent, typically bromine, in a solvent such as glacial acetic acid.[1] However, it is important to note that this method often leads to the formation of a mixture of 5- and 7-substituted regioisomers that require subsequent separation.[1]
Q2: Why does the reaction produce a mixture of 5- and 7-carboxy isomers?
A2: The formation of a regioisomeric mixture is a known outcome when using 3-substituted anilines as starting materials in this type of reaction.[1] The substitution pattern on the aniline ring directs the electrophilic attack of the thiocyanogen intermediate to both the ortho and para positions relative to the amino group. In the case of 3-aminobenzoic acid, this results in the formation of both 2-amino-5-carboxybenzo[d]thiazole and 2-amino-7-carboxybenzo[d]thiazole.
Q3: How can the 5- and 7-carboxy isomers be separated and identified?
A3: Separation is typically achieved using column chromatography on silica gel.[1] The polarity difference between the two isomers is usually sufficient to allow for their separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). For identification, analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry are essential. The distinct substitution patterns of the aromatic protons in the ¹H NMR spectra can be used to differentiate between the 5- and 7-substituted isomers.
Q4: Are there any alternative synthetic routes that offer better regioselectivity for the 7-carboxy isomer?
A4: While the direct cyclization of 3-aminobenzoic acid often lacks regioselectivity, alternative multi-step strategies can provide better control. These may involve starting with a pre-functionalized benzene ring where the desired substitution pattern is already established, followed by the formation of the thiazole ring. However, these methods are often less direct and may involve more synthetic steps.
Q5: What are the key safety precautions to consider during this synthesis?
A5: This synthesis involves several hazardous materials and requires strict safety protocols:
-
Bromine: is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: is corrosive and has a strong, pungent odor. Handle in a fume hood.
-
Thiocyanate Salts: can release toxic hydrogen cyanide gas if acidified. Avoid strong acidic conditions during workup where this might be a risk.
-
Reaction Exotherm: The reaction with bromine can be exothermic. It is crucial to control the rate of addition and maintain the recommended temperature to prevent runaway reactions.
Experimental Protocols
Adapted Protocol for the Synthesis of a Mixture of 5- and 7-carboxy-2-aminobenzothiazole
| Step | Procedure | Reagents and Conditions | Notes |
| 1. Reaction Setup | Dissolve 3-aminobenzoic acid and potassium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. | - 3-Aminobenzoic acid (1 equiv) - Potassium thiocyanate (4 equiv) - Glacial acetic acid | Stir at room temperature until all solids are dissolved. |
| 2. Bromination | Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise. | - Bromine (2 equiv) - Glacial acetic acid | Maintain the temperature below 10 °C during the addition. The mixture will likely turn into a yellow or orange suspension. |
| 3. Reaction | After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. | - Room temperature - Stirring for 12-16 hours | Monitor the reaction progress by TLC if a suitable method is developed. |
| 4. Work-up and Isolation | Pour the reaction mixture into ice water and neutralize carefully with a concentrated aqueous ammonia solution to a pH of approximately 7-8. | - Ice water - Concentrated aqueous ammonia | A precipitate should form upon neutralization. |
| 5. Filtration and Washing | Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol or another suitable solvent to remove impurities. | - Water - Cold ethanol | The crude product will be a mixture of the 5- and 7-carboxy isomers. |
| 6. Purification | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to separate the isomers. | - Silica gel - Eluent system (to be optimized) | Characterize the separated isomers by NMR and mass spectrometry. |
Data Presentation
Table 1: Comparison of General Synthetic Approaches for Substituted 2-Aminobenzothiazoles
| Method | Starting Materials | Reagents | General Yields | Key Advantages | Key Disadvantages |
| Hugerschoff Reaction | Substituted Aniline | KSCN or NH₄SCN, Bromine, Acetic Acid | 40-70% | One-pot, readily available starting materials. | Lack of regioselectivity with meta-substituted anilines, use of hazardous bromine. |
| From Arylthioureas | Substituted Arylthiourea | Oxidizing agent (e.g., Bromine, SO₂Cl₂) | 50-90% | Can offer better control if the thiourea is pre-formed. | Requires an additional step to synthesize the arylthiourea. |
| Solid-Phase Synthesis | Resin-bound isothiocyanate, Substituted Aniline | Various cyclization and cleavage reagents | Varies | Amenable to library synthesis and automation.[1] | May not be suitable for large-scale synthesis. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
2-Aminobenzothiazole derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
References
Technical Support Center: Managing Impurities in 2-Aminobenzothiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of 2-aminobenzothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-aminobenzothiazole, leading to impurities and purification challenges.
Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes and how can I fix it?
A1: Low or no yield in 2-aminobenzothiazole synthesis is a common problem that can often be traced back to the quality of starting materials or suboptimal reaction conditions.[1]
-
Poor Quality of Starting Materials: 2-Aminothiophenol, a common precursor, is susceptible to oxidation, which can halt the reaction. Similarly, aldehyde or other carbonyl-containing starting materials might contain carboxylic acid impurities that interfere with the synthesis.[1]
-
Solution: It is recommended to use freshly opened or purified 2-aminothiophenol. Ensure all other reactants are of high purity. To prevent the oxidation of 2-aminothiophenol, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
-
Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for a successful reaction.
-
Solution: If the reaction is sluggish at room temperature, a gradual increase in temperature may improve the yield. It might be necessary to screen different catalysts to find the most effective one for your specific substrates.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Solution: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the duration. For some base-catalyzed reactions, increasing the reaction time from 12 to 24 hours has been shown to significantly boost yields.[1]
-
Q2: My final product is discolored (e.g., brown or yellow). What causes this and how can I obtain a purer, off-white product?
A2: Discoloration in the final product typically indicates the presence of colored impurities, which often arise from oxidation or side reactions.[2]
-
Cause: Oxidation of the starting materials or the final product can lead to the formation of colored byproducts. These impurities can sometimes be paramagnetic, which may lead to broad peaks and a distorted baseline in an NMR spectrum.[2]
-
Solution:
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation.[1]
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[1]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or an acetone/water mixture) is an effective method for removing many impurities, including those that cause discoloration.
-
Q3: I'm observing unexpected peaks in my ¹H NMR spectrum. What are the common impurities in 2-aminobenzothiazole synthesis?
A3: Unexpected signals in the ¹H NMR spectrum of 2-aminobenzothiazole often originate from unreacted starting materials, reaction intermediates, or byproducts of side reactions. Common impurities include:
-
Aniline: A frequent starting material in many synthetic routes.[2]
-
Phenylthiourea: An intermediate in syntheses that involve aniline and a thiocyanate source.[2]
-
2-Mercaptobenzothiazole: This can form as a byproduct under certain reaction conditions.[2]
-
Disulfide Dimers: Oxidation of thiol-containing starting materials like 2-aminothiophenol can lead to the formation of disulfide dimers.[1]
Q4: How can I differentiate the NMR signals of 2-aminobenzothiazole from its common impurities?
A4: Careful analysis of the chemical shifts and multiplicities in your ¹H NMR spectrum, and comparison with known data for 2-aminobenzothiazole and potential impurities, is the most effective way to identify contaminants. A broad singlet that exchanges with D₂O is characteristic of the amino (-NH₂) protons of 2-aminobenzothiazole.[2]
Q5: What is the most effective method for purifying my crude 2-aminobenzothiazole?
A5: The best purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is the most common and often a very effective technique for purifying 2-aminobenzothiazole.[2] Suitable solvents include ethanol and methanol.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel is a more rigorous purification method.
-
Minimize Purification Steps: It's important to remember that every purification step leads to some loss of the desired product. Therefore, optimizing the reaction to yield a cleaner crude product is always the preferred strategy.[1]
Data Presentation: Impurity Profile
The following table summarizes common impurities encountered during the synthesis of 2-aminobenzothiazole, their likely sources, and recommended analytical techniques for their detection.
| Impurity | Likely Source | Recommended Analytical Method(s) |
| Aniline | Unreacted starting material | ¹H NMR, HPLC, LC-MS |
| Phenylthiourea | Unreacted intermediate | ¹H NMR, HPLC, LC-MS |
| 2-Mercaptobenzothiazole | Byproduct of side reactions | ¹H NMR, HPLC, LC-MS |
| Disulfide Dimers | Oxidation of 2-aminothiophenol | ¹H NMR, HPLC, LC-MS |
| Over-brominated species | Excess bromine in Hugerschoff reaction | ¹H NMR, Mass Spectrometry |
| Polymeric materials | Uncontrolled side reactions | Size Exclusion Chromatography, NMR |
Experimental Protocols
Synthesis of 2-Aminobenzothiazole via Oxidative Cyclization of Phenylthiourea (Hugerschoff Reaction)
This protocol is a classical and widely used method for synthesizing 2-aminobenzothiazoles.[3]
Materials:
-
p-Anisidine
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve p-anisidine (10.6 g, 0.085 mol) in glacial acetic acid (40 mL).
-
In a separate flask, dissolve ammonium thiocyanate (23.4 g, 0.308 mol) in glacial acetic acid (75 mL).
-
Add the p-anisidine solution to the ammonium thiocyanate solution.
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Prepare a solution of bromine (6.5 mL) in glacial acetic acid (30 mL).
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
Continue stirring for an additional 2 hours at room temperature.
-
Pour the reaction mixture into ice water (500 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and allow it to dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-methoxy-2-aminobenzothiazole.[3]
Purification by Recrystallization
Materials:
-
Crude 2-aminobenzothiazole
-
Ethanol (or other suitable solvent)
-
Activated charcoal (optional)
Procedure:
-
Place the crude 2-aminobenzothiazole in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[1]
-
Perform a hot filtration to remove the activated charcoal (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical HPLC Method for Impurity Profiling
This method is suitable for the routine purity assessment and quantification of 2-aminobenzothiazole.[4]
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.[4]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 2-aminobenzothiazole reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Perform serial dilutions to create a series of calibration standards.[4]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Use a gradient elution method to separate 2-aminobenzothiazole from its impurities.
-
Set the UV detector to monitor at an appropriate wavelength (e.g., 272 nm).
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution and determine the concentration of 2-aminobenzothiazole and the relative amounts of any impurities.
-
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
2-Aminobenzo[d]thiazole-7-carboxylic acid vs. other PI3Kα inhibitors
A Comparative Guide to 2-Aminobenzo[d]thiazole-7-carboxylic Acid and Other PI3Kα Inhibitors for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of this compound, as a representative of the 2-aminobenzothiazole class of phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors, with other notable PI3Kα inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PI3Kα Inhibition
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers. This has led to the development of selective PI3Kα inhibitors.[1][2] These inhibitors function by blocking the PI3K/AKT/mTOR pathway, which regulates essential cellular functions like cell growth and survival.[3] In many cancers, this pathway is overactive, leading to reduced apoptosis and increased proliferation.[4]
Overview of Compared PI3Kα Inhibitors
This comparison focuses on the following PI3Kα inhibitors:
-
2-Aminobenzothiazole Derivatives: A class of potent PI3Kα inhibitors. For the purpose of this guide, we will refer to data from highly potent derivatives of this class, such as compound 54 which has demonstrated significant inhibitory activity.[5]
-
Alpelisib (BYL719): The first FDA-approved PI3Kα inhibitor for the treatment of PIK3CA-mutated breast cancer.[1][6]
-
Taselisib (GDC-0032): A clinical-stage molecule with a dual mechanism of kinase inhibition and degradation of mutant p110α.[1]
-
Copanlisib (BAY 80-6946): A pan-Class I PI3K inhibitor with strong activity against the PI3Kα and PI3Kδ isoforms.[6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of the compared inhibitors against PI3Kα. Lower IC50 values indicate higher potency.
| Inhibitor Class/Name | Primary Target(s) | Reported IC50 for PI3Kα | Development Stage |
| 2-Aminobenzothiazole Derivative (e.g., Compound 54) | PI3Kα | 1.03 nM[5] | Preclinical[5] |
| Alpelisib (BYL719) | PI3Kα | ~5 nM[1] | Approved[1] |
| Taselisib (GDC-0032) | PI3Kα | ~0.29 nM[1] | Clinical (Development Halted)[1] |
| Copanlisib (BAY 80-6946) | Pan-Class I PI3K (α, δ) | Not specified, potent inhibitor of PI3Kα | Approved[6] |
Signaling Pathway and Mechanism of Action
PI3Kα inhibitors act by blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the activation of downstream effectors, most notably AKT and mTOR, which are central regulators of cell growth, proliferation, and survival.[1][7]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by PI3Kα inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3Kα.
Caption: General workflow for an in vitro PI3Kα kinase assay.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[8] Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the PI3Kα enzyme solution. Add the diluted inhibitor or DMSO (vehicle control). Add the lipid substrate (PIP2).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP.[8] Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[8][9]
-
Detection: Stop the reaction and measure the amount of ADP produced (correlating with PIP3 production) using a detection reagent such as ADP-Glo™.[8][10]
-
Data Analysis: The luminescent signal is measured, which positively correlates with kinase activity.[8] Plot the results and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[11]
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.[12][13]
Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, which often harbors PIK3CA mutations) in a 96-well plate and allow them to adhere overnight.[5][14]
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., detergent reagent) to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[9]
-
Analysis: Normalize the data to untreated control cells and calculate the IC50 value for cell viability.[9]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Caption: Workflow for a tumor xenograft model to evaluate PI3Kα inhibitors.
Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells harboring PIK3CA mutations into immunocompromised mice.[15][16]
-
Tumor Growth and Grouping: Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups.[15]
-
Drug Administration: Administer the PI3K inhibitor (e.g., orally) according to a predetermined dosing schedule.[15][16]
-
Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.[15]
-
Endpoint Analysis: At the end of the study, excise the tumors and perform analyses, which may include weighing the tumors and conducting biomarker analysis (e.g., measuring the phosphorylation of AKT).[16]
Comparative Analysis and Conclusion
The 2-aminobenzothiazole scaffold has been identified as a promising core structure for developing highly potent PI3Kα inhibitors, with some derivatives showing picomolar to low nanomolar IC50 values.[5] This positions them favorably against established inhibitors like Alpelisib. While Alpelisib is an approved therapeutic, the high potency of novel 2-aminobenzothiazole derivatives suggests they could be effective at lower doses, potentially reducing off-target effects and toxicity.
Taselisib's dual-action mechanism of both inhibiting the kinase and promoting the degradation of the mutant p110α protein is a unique feature.[1] However, its development was halted. Copanlisib's broader inhibition of multiple PI3K isoforms may be advantageous in tumors with complex alterations in the PI3K pathway.[6][17]
The selection of an appropriate PI3Kα inhibitor for further development or research depends on the specific context, including the genetic makeup of the target cancer. For instance, the efficacy of PI3Kα inhibitors is often dependent on the presence of PIK3CA mutations.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.de [promega.de]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Aminobenzothiazoles: Efficacy and Methodologies
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The efficient synthesis of these compounds is, therefore, a critical focus for researchers. This guide provides an objective comparison of various synthetic methods for 2-aminobenzothiazoles, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable protocol for their applications.
Performance Comparison of Synthesis Methods
The selection of a synthetic route to 2-aminobenzothiazoles often involves a trade-off between yield, reaction conditions, substrate scope, cost, and environmental impact. The following tables summarize quantitative data for some of the most prominent classical and modern methods, offering a clear comparison of their performance.[2]
Classical Synthesis Methods
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Hugerschoff Reaction | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~92-95%[2][3] | High yields for substituted derivatives.[2] | Requires strong acid and toxic bromine.[2] |
| Jacobson-like (from aniline) | Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to room temp. | 65-85%[2][4] | Readily available starting materials.[2] | Potential for side reactions like para-thiocyanation.[2][5] |
| From 2-Aminothiophenol | 2-Aminothiophenol, Cyanogen bromide | Not specified | Not specified | Not specified | High yields reported[2] | High reactivity often leads to high yields under mild conditions.[2] | 2-Aminothiophenol is prone to oxidation.[2] |
Modern Catalytic & Alternative Methods
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Microwave-assisted | 2-Bromophenyl isothiocyanate, Amines | CuI, Ethanol | 30 min | 130 °C | 27-89%[2] | Rapid reaction times.[2] | Yield can be highly variable depending on substrates. |
| Ultrasound-assisted | 2-Aminothiophenol, Aldehydes | Sulfated tungstate (catalyst), Solvent-free | 20 min | Room Temp. | Excellent yields reported[2] | Energy efficient, mild conditions, fast, and environmentally friendly.[2] | Requires specialized equipment and a specific catalyst. |
| Ionic Liquids | Substituted aniline, NH₄SCN | [BMIM]⁺[BF₄]⁻ | 3 - 4 hours | 80-90 °C | ~85-94% | Green solvent, enhanced reaction rates, simple product recovery.[6] | Cost of ionic liquids can be a factor. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate laboratory implementation.
Method 1: The Hugerschoff Reaction (from Arylthiourea)
This classical method involves the oxidative ring closure of an arylthiourea using a catalytic amount of bromine in concentrated sulfuric acid. It is particularly effective for producing high yields of substituted 2-aminobenzothiazoles.[2][3]
Experimental Protocol:
-
A solution of the appropriately substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid.[3]
-
A catalytic amount of bromine (e.g., 8 g) or an aqueous HBr solution is added portion-wise while maintaining the reaction temperature between 45-70 °C.[2][3]
-
The reaction mixture is stirred for 1.5 to 6 hours within this temperature range.[3]
-
After the reaction is complete, the mixture is cooled, and the product (as a sulfate salt) is precipitated by the addition of methanol or water.[2][3]
-
The precipitated product is collected by filtration, washed with acetone, and dried to yield the 2-aminobenzothiazole.[2][3] The free amine can be obtained by neutralization with a base like ammonium hydroxide.[7]
Method 2: Jacobson-like Synthesis (from Aniline)
This approach synthesizes 2-aminobenzothiazoles directly from anilines via an in-situ generated thiourea intermediate, followed by oxidative cyclization.
Experimental Protocol:
-
An aniline derivative is treated with potassium or ammonium thiocyanate in a solvent such as acetic acid.[4][5]
-
The mixture is cooled (typically below 10 °C), and a solution of bromine in acetic acid is added dropwise with stirring.[2]
-
The reaction is allowed to proceed for 2-4 hours, gradually warming to room temperature.[2]
-
The reaction mixture is then poured into water, and the precipitated product is collected.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminobenzothiazole derivative.
Visualizations: Reaction Pathways and Workflows
The following diagrams illustrate the mechanisms of key syntheses and a general experimental workflow.
Caption: Reaction pathway for the Hugerschoff synthesis of 2-aminobenzothiazoles.
Caption: Simplified pathway for the Jacobson-like synthesis from anilines.
Caption: A generalized workflow for the synthesis and purification of 2-aminobenzothiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Anticancer Potential of Novel Benzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged" structure in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer activity of recently developed novel benzothiazole derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Comparative Anticancer Activity of Novel Benzothiazole Derivatives
The anticancer efficacy of various novel benzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below. A lower IC50 value indicates a higher potency.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Semicarbazone-based | Indole-based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [1] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [2] | |
| H460 (Lung) | 0.29 | [2] | ||
| A549 (Lung) | 0.84 | [2] | ||
| MDA-MB-231 (Breast) | 0.88 | [2] | ||
| Pyridine-based | Substituted bromopyridine acetamide benzothiazole 29 | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | ||
| A549 (Lung) | 0.044 | [1] | ||
| HepG2 (Liver) | 0.048 | [1] | ||
| Thiazolidinone-based | 2-aminobenzothiazole hybrid with thiazolidine-2,4-dione 4a | MCF-7 (Breast) | 3.84 | [3] |
| HCT-116 (Colon) | 5.61 | [3] | ||
| HEPG-2 (Liver) | 7.92 | [3] | ||
| Pyrimidine-based | Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | 5.04 | [1][2] |
| U937 (Lymphoma) | 13.9 | [1][2] | ||
| A549 (Lung) | 30.45 | [1][2] | ||
| MCF-7 (Breast) | 30.67 | [1][2] | ||
| Benzamide-based | Substituted methoxybenzamide benzothiazole 41 & chloromethylbenzamide benzothiazole 42 | Various cell lines | 1.1 - 8.8 | [1][2] |
| 2-Substituted Benzothiazoles | Compound with nitro substituent | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [4] |
| Compound with fluorine substituent | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [4] |
Experimental Protocols
The validation of anticancer activity relies on a series of well-defined experimental protocols. The following are detailed methodologies for key assays commonly used in the evaluation of novel benzothiazole derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and a control (e.g., cisplatin or doxorubicin) for a specified period (e.g., 24, 48, or 72 hours)[5].
-
MTT Addition: After incubation, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage of the untreated control cells.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the extent of apoptosis (programmed cell death) induced by the test compounds.
-
Cell Treatment: Cancer cells are treated with the benzothiazole derivatives at their IC50 concentrations for a defined period.
-
Cell Staining: The treated cells are harvested, washed, and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit[3]. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compounds.
-
Cell Treatment and Fixation: Cancer cells are treated with the benzothiazole derivatives, harvested, and then fixed in cold ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle[3][6]. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the benzothiazole derivatives.
-
Protein Extraction: Following treatment with the compounds, total protein is extracted from the cancer cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH)[7]. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizing Mechanisms of Action
To better understand the biological processes affected by these novel benzothiazole derivatives, the following diagrams illustrate a general experimental workflow and a key signaling pathway implicated in their anticancer activity.
General experimental workflow for validating anticancer activity.
Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Inhibition of the PI3K/AKT/mTOR signaling pathway.
Another significant mechanism of action for some benzothiazole derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2][3] This guide provides a comprehensive comparison of 2-aminobenzothiazole derivatives, elucidating their structure-activity relationships (SAR) through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Kinase Inhibitory Activity
The potency and selectivity of 2-aminobenzothiazole-based inhibitors are profoundly influenced by the nature and position of substituents on both the benzothiazole core and the exocyclic amino group. The following tables summarize the in vitro inhibitory activities of various analogs against key kinase targets.
Table 1: Phosphoinositide 3-Kinase (PI3K) Inhibition
| Compound | Target | IC50 | Key Structural Features & SAR Insights | Reference |
| OMS1 | PI3Kγ | 47% inhibition @ 100 µM | Basic 2-aminobenzothiazole scaffold with a specific amine substitution. The moderate activity suggests the core is a viable starting point for PI3Kγ inhibitor design. | [4] |
| OMS2 | PI3Kγ | 48% inhibition @ 100 µM | Similar to OMS1, indicating that minor modifications to the amine substituent do not dramatically alter PI3Kγ inhibition in this context. | [4] |
| OMS14 | PIK3CD/PIK3R1 (p110δ/p85α) | 65% inhibition @ 100 µM | Introduction of a piperazine-4-nitroaniline moiety. This substitution pattern appears to confer selectivity towards the p110δ isoform of PI3K. | [4][5] |
| Compound 54 | PI3Kα | 1.03 nM | Specific substitutions on the 2-amino and the benzothiazole ring lead to highly potent and specific inhibition of the PI3Kα isoform. | [1] |
| Compound 19 | PI3Ks and mTORC1 | IC50 = 0.30–0.45 μM (cell-based) | Benzothiazole derivative containing a pyridine moiety, demonstrating potent dual inhibition of PI3K and mTOR. | [6] |
Table 2: Other Kinase and Cellular Inhibition
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| Compound 19 (Bhanushali et al.) | VEGFR-2 | 0.5 | A potent VEGFR-2 inhibitor, highlighting the role of specific substitutions in directing activity towards tyrosine kinases involved in angiogenesis. | [1] |
| Compound 20 | HCT-116, MCF-7, HepG2 | 7.44, 8.27, 9.99 | 2-aminobenzothiazole-thiazolidinone hybrid. Substituents on the phenyl ring significantly enhance cytotoxic activity. | [1] |
| Compound 21 | VEGFR-2 | 0.19 | A methyl group on the phenyl ring of the thiazolidinone moiety was found to be optimal for antiproliferative potency. | [1] |
| Compound 13 (Sever et al.) | HCT116, A549, A375 | 6.43, 9.62, 8.07 | Exhibits broad-spectrum antiproliferative activity with good selectivity against normal cells. | [1] |
| Compound 40 | CDK2 | 4.29 | A 1,2,4-triazole moiety fused with the benzothiazole core confers inhibitory activity against cyclin-dependent kinase 2. | [1] |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of a 4-nitroaniline with the 2-aminobenzothiazole core leads to moderate cytotoxic activity. | [2][4] |
| OMS5 | MCF-7 (Breast Cancer) | 24.31 | Similar activity in breast cancer cells, suggesting a general cytotoxic effect rather than a specific pathway inhibition. | [2][4] |
| OMS14 | A549 (Lung Cancer) | 61.03 | The piperazine-4-nitroaniline moiety results in lower cytotoxic potency compared to OMS5 in lung cancer cells. | [2][4] |
| OMS14 | MCF-7 (Breast Cancer) | 27.08 | Shows comparable activity to OMS5 in breast cancer cells. | [2][4] |
| Compound 3 | CSF1R | 1.4 nM | Highly potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor, a key target in cancer immunotherapy. | [1] |
| Compound 8 (IACS-9439) | CSF1R | 1.7 nM | N-methylpyrazole-containing derivative with excellent potency and oral bioavailability. | [1] |
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, a common target for 2-aminobenzothiazole-based inhibitors, and a general workflow for the evaluation of these compounds.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
The Two Faces of Efficacy: A Comparative Guide to 2-Aminobenzothiazole Compounds In Vitro and In Vivo
A deep dive into the preclinical performance of 2-aminobenzothiazole derivatives reveals a promising class of molecules with significant anticancer potential. This guide provides a comparative analysis of their efficacy in laboratory-based cell cultures (in vitro) and within living organisms (in vivo), offering critical insights for researchers and drug development professionals. The data presented, supported by detailed experimental protocols and pathway visualizations, highlights the journey of these compounds from promising laboratory findings to tangible preclinical outcomes.
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating potent inhibitory activity against a range of cancer-related targets.[1][2] This guide synthesizes data from multiple studies to present a clear comparison of the performance of various 2-aminobenzothiazole analogs.
Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxic activity and in vivo tumor growth inhibition of representative 2-aminobenzothiazole analogs, offering a direct comparison of their performance in different preclinical settings.
| Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Analogs | | :--- | :--- | :--- | :--- | | Compound ID | Target | Cancer Cell Line | IC50 (µM) | | VEGFR-2 Inhibitors | | | | | Compound 20 | VEGFR-2 | HCT-116 (Colon) | 7.44[1][3] | | | | HepG2 (Liver) | 9.99[1][3] | | | | MCF-7 (Breast) | 8.27[1][3] | | Compound 21 | VEGFR-2 | HCT-116 (Colon) | 12.14[1][3] | | | | HepG2 (Liver) | 10.34[1][3] | | | | MCF-7 (Breast) | 11.21[1][3] | | Compound 4a | VEGFR-2 | HCT-116 (Colon) | 5.61[4][5] | | | | HepG2 (Liver) | 7.92[4][5] | | | | MCF-7 (Breast) | 3.84[4][5] | | EGFR Inhibitors | | | | | Compound 13 | EGFR | HCT116 (Colon) | 6.43 ± 0.72[1][3] | | | | A549 (Lung) | 9.62 ± 1.14[1][3] | | | | A375 (Melanoma) | 8.07 ± 1.36[1][3] | | PI3K Inhibitors | | | | | OMS5 | PI3K Pathway | MCF-7 (Breast) | 22.13[6][7] | | | | A549 (Lung) | 34.21[6][7] | | OMS14 | PI3K Pathway | MCF-7 (Breast) | 28.14[6][7] | | | | A549 (Lung) | 61.03[6][7] | | Other | | | | | 2-(4-aminophenyl) benzothiazole (BTZ) | Not Specified | U251 (Glioma) | 3.5[8] | | | | C6 (Glioma) | 4[8] |
| Table 2: In Vivo Efficacy of Selected 2-Aminobenzothiazole Analogs | | :--- | :--- | :--- | :--- | :--- | | Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | | 2-(4-aminophenyl) benzothiazole (BTZ) | Rat Xenograft | C6 Glioma | 10 and 15 mg/kg daily for 21 days | Reduced tumor volume to 12% compared to untreated controls.[8] | | Lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 2b) | Mouse Xenograft | MCF-7 (Breast) | 20 mg/kg | Significant retardation of tumor growth.[2] | | | Mouse Xenograft | IGROV-1 (Ovarian) | Not Specified | Significant retardation of tumor growth.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The 2-aminobenzothiazole analogs are dissolved in a solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a period of 48-72 hours.[1]
-
MTT Addition: Following the incubation period, MTT solution is added to each well and incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
-
Formazan Solubilization: A solubilizing agent, such as DMSO or a specialized detergent, is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[1]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[1]
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and potential toxicity of novel drug candidates before they can be considered for human trials.[1]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used to prevent the rejection of human tumor cells.[1]
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.[1]
-
Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups, including a vehicle control, a positive control (an established chemotherapy agent), and various doses of the test compound.[1]
-
Compound Administration: The 2-aminobenzothiazole analog is administered to the mice through a specific route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule.[1]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated using the formula: (Length × Width²)/2.[1]
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways and a typical workflow for the evaluation of these compounds.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole compounds.
Caption: General experimental workflow for the evaluation of 2-aminobenzothiazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminobenzo[d]thiazole-7-carboxylic acid and Riluzole: A Guide for Researchers
This guide provides a comparative overview of the well-established neuroprotective agent Riluzole and the broader class of 2-aminobenzo[d]thiazole derivatives, with a focus on 2-Aminobenzo[d]thiazole-7-carboxylic acid as a representative compound. While direct comparative experimental data for this compound is not extensively available in public literature, this document synthesizes the known activities of Riluzole and the diverse biological potential of the 2-aminobenzothiazole scaffold to inform future research and drug development efforts.
Introduction
Riluzole, a substituted 2-aminobenzothiazole, is a marketed drug for amyotrophic lateral sclerosis (ALS), exerting its effects primarily through the modulation of glutamatergic neurotransmission.[1][2][3][4][5] The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8][9][10][11][12] This guide explores the established pharmacological profile of Riluzole and the potential therapeutic activities of this compound, a close structural analog.
Chemical Structures
| Compound | Chemical Structure |
| Riluzole | 6-(trifluoromethoxy)benzo[d]thiazol-2-amine |
| This compound | This compound |
Comparative Overview of Biological Activity
The following table summarizes the known biological activities of Riluzole and the reported activities for the broader class of 2-aminobenzothiazole derivatives, which may inform the potential activity of this compound.
| Feature | Riluzole | 2-Aminobenzo[d]thiazole Derivatives (including 7-carboxylic acid) |
| Primary Mechanism of Action | Inhibition of glutamate release, blockade of voltage-gated sodium channels, non-competitive antagonism of NMDA receptors.[1][2][5] | Diverse, including enzyme inhibition (e.g., kinases, sEH), antimicrobial, and anti-inflammatory activities.[6][8] Neuroprotective potential is an area of active investigation. |
| Therapeutic Area | Neurodegenerative diseases (specifically ALS).[1] | Anticancer, anti-inflammatory, antibacterial, antifungal.[6][7][8][9][13] |
| Key Biological Effects | Neuroprotection, anticonvulsant, sedative properties.[1][5] | Varied, depending on substitution patterns. Includes cytotoxicity against cancer cells, inhibition of inflammatory mediators, and antimicrobial activity.[6][7][8] |
Signaling Pathways
Riluzole's Modulation of Glutamatergic Signaling
Riluzole's neuroprotective effects are largely attributed to its multifaceted interference with the glutamatergic signaling pathway, a key mediator of excitotoxicity in neurodegenerative diseases.
Caption: Riluzole's mechanism of action in reducing glutamatergic excitotoxicity.
Experimental Protocols for Comparative Analysis
To directly compare the activity of this compound with Riluzole, the following experimental protocols are proposed.
In Vitro Neuroprotection Assay
Objective: To assess and compare the ability of the compounds to protect neurons from excitotoxicity.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Compound Treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of Riluzole or this compound for 2 hours.
-
Excitotoxic Insult: Glutamate (100 µM) is added to the culture medium for 24 hours to induce excitotoxicity.
-
Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.
-
Data Analysis: IC50 values are calculated from the dose-response curves to determine the concentration of each compound that provides 50% protection against glutamate-induced cell death.
References
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of riluzole in ALS CSF toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Navigating Kinase Selectivity: A Comparative Guide to Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activity and presence in numerous clinically relevant molecules.[1][2] Derivatives of this heterocyclic system have shown significant promise as inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology and inflammatory diseases.[3][4] This guide offers an objective comparison of the cross-reactivity and selectivity profiles of various benzothiazole derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows.
Comparative Selectivity Profiles of Benzothiazole Derivatives
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. High selectivity for the intended target kinase over other kinases (the kinome) and unrelated proteins is crucial for minimizing off-target effects and associated toxicities.[5][6] Below, we present comparative data on the inhibitory activity of representative benzothiazole derivatives against various kinases.
It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as ATP concentration, substrate used, and specific assay technology.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR pathway is a pivotal signaling cascade that governs cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several benzothiazole derivatives have been developed as potent and selective PI3K inhibitors.
Table 1: In Vitro Potency (IC50) of a Benzothiazole-Based PI3Kβ Inhibitor (Compound 11) and Comparative Non-Benzothiazole Inhibitors [1]
| Compound | Target Kinase | IC50 (µM) |
| Compound 11 (Benzothiazole derivative) | PI3Kβ | 0.02 |
| PI3Kα | 4.16 | |
| PI3Kγ | 5.78 | |
| PI3Kδ | 3.08 | |
| mTOR | 30.64 | |
| GDC-0941 (Pictilisib) | PI3Kα | 0.014 |
| PI3Kβ | 0.26 | |
| PI3Kγ | 0.13 | |
| PI3Kδ | 0.033 | |
| mTOR | 0.58 | |
| Idelalisib | PI3Kδ | 0.0025 |
As shown in Table 1, the benzothiazole derivative "Compound 11" demonstrates high potency and selectivity for PI3Kβ over other Class I PI3K isoforms and mTOR.[1] This selectivity profile is distinct from pan-PI3K inhibitors like GDC-0941 and isoform-specific inhibitors like Idelalisib.
VEGFR-2 and BRAF Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase are key targets in oncology, involved in angiogenesis and cell proliferation, respectively.
Table 2: Comparative In Vitro Inhibitory Activity of a Benzothiazole Derivative (Compound 4f) and Sorafenib [7]
| Compound | Target Kinase | IC50 (µM) |
| Compound 4f (Benzothiazole derivative) | VEGFR-2 | 0.071 |
| BRAF | 0.194 | |
| Sorafenib | VEGFR-2 | 0.069 |
| BRAF | 0.171 |
The data in Table 2 indicates that the benzothiazole derivative "Compound 4f" exhibits potent dual inhibitory activity against both VEGFR-2 and BRAF, with a potency comparable to the established multi-kinase inhibitor Sorafenib.[7]
ATR Kinase Inhibitors
Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) pathway, making it an attractive target in cancer therapy.
Table 3: Cellular IC50 Values of Benzothiazole-Chromone Hybrid ATR Kinase Inhibitors [4]
| Compound | HCT116 (Colon Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Compound 2c | 3.670 | 2.642 |
| Compound 7h | 6.553 | 3.995 |
| Compound 7l | 2.527 | 2.659 |
These benzothiazole-chromone hybrids show potent anti-proliferative activity in cancer cell lines, which has been linked to their ability to inhibit the ATR kinase pathway.[4]
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the methodologies used to study them is essential for a comprehensive understanding of kinase inhibitor profiling.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central node in cellular signaling, and its inhibition by benzothiazole derivatives can lead to anti-proliferative and pro-apoptotic effects.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzothiazole derivatives.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for determining the IC50 value of a compound against a specific kinase using a luminescence-based assay like ADP-Glo™.
Caption: Generalized workflow for an in vitro kinase inhibition assay using a luminescence-based method.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for generating reproducible and comparable data. Below are synthesized protocols for common in vitro kinase inhibition assays.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Benzothiazole derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (at or near the Km for the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the benzothiazole derivative in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the serially diluted compound or vehicle (for control wells).
-
Add 2.5 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to detect kinase activity.
Objective: To determine the IC50 of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate
-
Benzothiazole derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
HTRF® KinEASE™ kit (Revvity) containing Eu³⁺-cryptate labeled anti-phospho-antibody and streptavidin-XL665
-
HTRF® detection buffer
-
384-well low volume white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the benzothiazole derivative.
-
Kinase Reaction:
-
In the assay plate, add the test compound, kinase, and biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 10-60 minutes).
-
-
Detection:
-
Stop the reaction by adding HTRF® detection buffer containing EDTA, Eu³⁺-cryptate labeled antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm/620 nm * 10,000).
-
Determine the percent inhibition based on the HTRF® ratio of the control and inhibitor-treated wells.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Cross-Reactivity Beyond the Kinome
While kinome selectivity is a primary focus, understanding the potential for off-target effects on other protein families is crucial for a comprehensive safety assessment. Kinase inhibitors have been known to interact with non-kinase targets such as G-protein coupled receptors (GPCRs) and ion channels.[6] Currently, publicly available data on the systematic screening of benzothiazole derivatives against broad panels of non-kinase targets is limited. Researchers are encouraged to consider such profiling, especially for lead compounds, to de-risk potential liabilities during drug development.
Conclusion
Benzothiazole derivatives represent a versatile and potent class of kinase inhibitors with demonstrated efficacy against various therapeutically relevant targets. This guide provides a framework for comparing the selectivity and cross-reactivity of these compounds, supported by quantitative data and detailed experimental protocols. The provided visualizations of the PI3K/Akt/mTOR signaling pathway and a generalized kinase assay workflow serve as valuable tools for researchers. As the landscape of drug discovery continues to evolve, a thorough understanding of the selectivity profile of benzothiazole derivatives will be paramount in the development of next-generation targeted therapies with improved efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative In Silico Docking Analysis of 2-Aminobenzothiazole Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Aminobenzothiazole Inhibitors with Supporting Experimental Data.
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[1] This guide presents a comparative analysis of recently developed 2-aminobenzothiazole-based inhibitors, focusing on their performance in molecular docking studies and their corresponding in vitro biological activities. The data, sourced from peer-reviewed studies, offers a valuable resource for the rational design and development of next-generation therapeutic agents targeting critical pathways in cancer and infectious diseases.[1]
Performance Comparison of 2-Aminobenzothiazole Inhibitors
The following table summarizes quantitative data from a comparative study of novel 2-aminobenzothiazole derivatives, offering a clear comparison of their efficacy against the PI3Kγ enzyme, a key target in cancer therapy.[1][2]
Table 1: In Silico Docking Performance and In Vitro Biological Activity Against PI3Kγ [1]
| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code |
| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS5 | 118.069 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS14 | 134.458 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS15 | 138.055 | Not Reported | PI3Kγ | 7JWE |
| OMS16 | 153.032 | Not Reported | PI3Kγ | 7JWE |
| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE |
Data sourced from Salih, O. M., et al. (2024).[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited studies for molecular docking and biological evaluation.
Molecular Docking Protocol
The in silico molecular docking studies were conducted to predict the binding affinity and interaction patterns of the 2-aminobenzothiazole derivatives with the target protein.[3][4][5]
-
Protein Preparation: The three-dimensional crystal structure of the target protein, PI3Kγ, was obtained from the Protein Data Bank (PDB code: 7JWE).[2][4] The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site was defined based on the co-crystallized ligand.
-
Ligand Preparation: The 2-aminobenzothiazole derivatives were sketched in 2D and converted to 3D structures.[1] Energy minimization was performed using the CHARMm force field to obtain stable conformations.[1]
-
Ligand Docking: The prepared ligands were then docked into the defined active site of the PI3Kγ protein using the LibDock algorithm. The algorithm places the ligand poses into the active site and scores them based on their interactions with the protein. Higher LibDock scores indicate more favorable binding interactions.
-
Validation: The accuracy of the docking protocol was validated by re-docking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å, such as the reported 1.29 Å, indicates a reliable and accurate docking protocol.
In Vitro PI3Kγ Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against PI3Kγ was evaluated to determine their biological efficacy.
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the kinase activity of the PI3Kγ enzyme.
-
Procedure: The compounds were initially tested at a concentration of 100 µM.[2] The percentage of enzyme inhibition was determined by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor. For the most potent compounds, a dose-response curve was generated to calculate the half-maximal inhibitory concentration (IC50) value.
Visualizing Molecular Interactions and Pathways
Diagrams illustrating the experimental workflow and the targeted signaling pathway provide a clearer understanding of the research process and the biological context of the study.
References
A Comparative Guide to Cytotoxicity in Cancerous vs. Noncancerous Cell Lines
The fundamental goal of cancer chemotherapy is to eradicate malignant cells with minimal harm to healthy tissues. This principle, known as selective cytotoxicity, is the cornerstone of modern drug discovery and development. Evaluating the differential effects of a potential therapeutic agent on cancerous and noncancerous cells is a critical early step in preclinical assessment. This guide provides an objective comparison of cytotoxic effects, supported by experimental data and detailed protocols, to aid researchers in this crucial evaluation.
Data Presentation: Comparative Cytotoxicity (IC50/LC50 Values)
The efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represents the concentration of a substance required to inhibit or kill 50% of the cells in a given time. A higher therapeutic index—the ratio of the cytotoxic concentration in normal cells to the inhibitory concentration in cancer cells—indicates greater selectivity and a more promising therapeutic window.[1] The following table summarizes the cytotoxic activities of various compounds against different cancerous and noncancerous cell lines.
| Compound/Agent | Cancerous Cell Line | IC50/LC50 (µM) | Noncancerous Cell Line | IC50/LC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrrolidinyl-DES | MCF-7 (Breast) | 17.6 ± 0.4 | CRL-1439 (Rat Liver) | >50 | >2.84 | [2] |
| Piperidinyl-DES | MCF-7 (Breast) | 19.7 ± 0.95 | CRL-1439 (Rat Liver) | 35.1 ± 0.77 | 1.78 | [2] |
| 4-hydroxy tamoxifen | MCF-7 (Breast) | 11.2 ± 0.1 | CRL-1439 (Rat Liver) | 20.25 ± 0.25 | 1.8 | [2] |
| Aurone Derivative (2) | LoVo (Colon) | Not specified | BALB/3T3 (Fibroblasts) | Not specified | 5.68 | [3] |
| Aurone Derivative (2) | LoVo/Dx (Colon, Doxorubicin-Resistant) | Not specified | BALB/3T3 (Fibroblasts) | Not specified | 5.97 | [3] |
| Cisplatin | LoVo (Colon) | Not specified | BALB/3T3 (Fibroblasts) | Not specified | 1.10 | [3] |
| Trans-cinnamaldehyde | HeLa (Cervical) | ~218 µg/ml | CCD-1123Sk (Fibroblasts) | ~218 µg/ml | ~1.0 | [4] |
| Carvacrol | HeLa (Cervical) | ~100 µg/ml | CCD-1123Sk (Fibroblasts) | ~100 µg/ml | ~1.0 | [4] |
| ZFO NPs | MDA-MB-231 (Breast) | Lower IC50 | HEK-293 (Kidney) | Higher IC50 | >1 | [5] |
Note: The table demonstrates that while some novel synthetic compounds like Pyrrolidinyl-DES and natural product derivatives like Aurone (2) exhibit high selectivity against cancer cells[2][3], others, such as certain plant-derived antimicrobials, show similar cytotoxicity in both cancerous and non-cancerous cells.[4] Even established chemotherapeutics like cisplatin can act non-selectively.[3]
Experimental Protocols
Accurate and reproducible cytotoxicity data relies on standardized experimental procedures. The two most common colorimetric assays for assessing cell viability and cytotoxicity are the MTT and LDH assays.[6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
Methodology:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[9][10]
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound and a vehicle control (e.g., DMSO) for a predetermined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][11]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[7][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[11]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable indicator of necrosis.[5]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.[11]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[11]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]
-
Stop Reaction: Add a stop solution provided in the assay kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.[11]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells treated with a lysis buffer).[11]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The logical flow of a cytotoxicity experiment is crucial for planning and execution. The diagram below outlines the standard steps for assessing a compound's cytotoxic potential.
Caption: A typical experimental workflow for in vitro cytotoxicity assessment.
Signaling Pathway: PI3K/Akt/mTOR
The differential response between cancerous and normal cells often stems from altered signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in many cancers.[12][13] This aberrant activation makes it a prime target for selective anticancer therapies.[12][14]
Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. bioengineer.org [bioengineer.org]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Drug-Like Properties of 2-Aminobenzothiazole Analogs
For researchers, scientists, and drug development professionals, the 2-aminobenzothiazole scaffold represents a privileged structure in medicinal chemistry, forming the basis for compounds with a wide array of biological activities, including anticancer, antidiabetic, and antimicrobial effects.[1][2] This guide provides a comparative analysis of the drug-like properties of several 2-aminobenzothiazole analogs, with supporting experimental and in silico data to aid in the evaluation of their therapeutic potential.
The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, a primary one being the optimization of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A thorough understanding of these properties is critical for the advancement of promising molecules. This guide focuses on a selection of 2-aminobenzothiazole derivatives, comparing their adherence to established principles of drug-likeness, such as Lipinski's rule of five, and presenting available ADMET data.
Comparative Analysis of Physicochemical Properties
To be considered a potential oral drug candidate, a molecule generally needs to comply with Lipinski's rule of five.[3] This rule establishes that poor absorption or permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors
-
More than 10 hydrogen bond acceptors
-
A molecular weight (MW) under 500 daltons
-
A calculated octanol-water partition coefficient (cLogP) not exceeding 5
The following table summarizes the calculated physicochemical properties for a selection of 2-aminobenzothiazole analogs from recent studies, providing a snapshot of their drug-like potential.
| Compound/Analog | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Compliance | Reference |
| Anticancer Analogs | ||||||
| OMS1 | < 500 | < 5 | < 5 | < 10 | Compliant | [2] |
| OMS2 | < 500 | < 5 | < 5 | < 10 | Compliant | [2] |
| OMS5 | < 500 | < 5 | < 5 | < 10 | Compliant | [2][4] |
| OMS6 | > 500 | > 5 | > 5 | > 10 | Non-compliant | [2] |
| OMS14 | < 500 | < 5 | < 5 | < 10 | Compliant | [2][4] |
| Antidiabetic Analogs | ||||||
| 3b | < 500 | < 5 | < 5 | < 10 | Compliant | [5] |
| 4y | > 500 | > 5 | < 5 | < 10 | Non-compliant (cLogP > 5) | [5] |
| Reference Drug | ||||||
| Riluzole | 234.2 | 3.2 | 1 | 3 | Compliant | [1] |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
In silico ADMET predictions are crucial for early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties. Software such as Biovia Discovery Studio and Molinspiration are commonly used for these predictions.[2][5][6]
Key ADMET Parameters:
-
Aqueous Solubility: Good solubility is essential for absorption. Most of the evaluated 2-aminobenzothiazole derivatives exhibit good predicted aqueous solubility.[2]
-
Human Intestinal Absorption: Many of the synthesized compounds, including OMS5 and OMS14, are predicted to have good human intestinal absorption.[2]
-
Blood-Brain Barrier (BBB) Permeability: The predicted BBB permeability for compounds like OMS5 and OMS14 is low to very low, which is advantageous for treating non-CNS tumors.[2]
-
Hepatotoxicity: In silico predictions for many of the novel 2-aminobenzothiazole derivatives suggest a low risk of liver toxicity.[2]
-
Topological Polar Surface Area (TPSA): A TPSA of less than 140 Ų is generally associated with good cell permeability. Most of the studied analogs meet this criterion.[5]
Experimental Protocols
In Silico ADMET and Physicochemical Property Prediction
Objective: To computationally evaluate the drug-like properties and ADMET profile of 2-aminobenzothiazole analogs.
Methodology:
-
The 3D structures of the 2-aminobenzothiazole analogs are generated and optimized using appropriate software (e.g., ChemDraw, Avogadro).
-
The optimized structures are then imported into software suites like Biovia Discovery Studio or online platforms such as Molinspiration Cheminformatics.[2][5]
-
Physicochemical properties, including molecular weight, cLogP, number of hydrogen bond donors and acceptors, and TPSA, are calculated based on the molecular structure.[5]
-
ADMET properties, such as aqueous solubility, human intestinal absorption, BBB permeability, and potential hepatotoxicity, are predicted using built-in modules within the software.[2]
-
The calculated and predicted data are then analyzed for compliance with Lipinski's rule of five and other drug-likeness criteria.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 2-aminobenzothiazole analogs on cancer cell lines.
Methodology:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Cells are seeded in 96-well plates at a specific density (e.g., 2,000-10,000 cells/well) and allowed to adhere for 24 hours.[2]
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
Visualizing Workflows and Pathways
Experimental Workflow for Drug-Like Property Evaluation
Caption: Workflow for evaluating drug-like properties of analogs.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by analogs.
Conclusion
The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The analogs discussed in this guide demonstrate promising drug-like properties, with many adhering to Lipinski's rule of five and showing favorable in silico ADMET profiles.[2][5] Notably, compounds like OMS5 and OMS14 have emerged as potential anticancer agents with good predicted oral absorption and low toxicity.[2][4] The antidiabetic analogs 3b and 4y also show potential, although further optimization of 4y may be needed to improve its cLogP value.[5]
The provided experimental protocols offer a standardized approach for the evaluation of these and other novel analogs. By integrating computational predictions with in vitro and in vivo studies, researchers can more effectively identify and advance 2-aminobenzothiazole derivatives with the highest potential for clinical success. The continued exploration of this versatile scaffold is likely to yield new and improved therapies for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
Unlocking the Antimicrobial Potential of 2-Aminobenzothiazole Derivatives: A Comparative Analysis
A comprehensive review of the antimicrobial spectrum of 2-aminobenzothiazole derivatives reveals their significant potential as broad-spectrum therapeutic agents. This guide synthesizes experimental data to offer a comparative analysis of their efficacy against a range of bacterial and fungal pathogens, providing researchers, scientists, and drug development professionals with a valuable resource for advancing antimicrobial discovery.
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Among these, 2-aminobenzothiazole and its derivatives have emerged as a promising class of compounds. Extensive research has demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. This guide provides a detailed comparison of the antimicrobial performance of different 2-aminobenzothiazole derivatives, supported by quantitative data and experimental protocols.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of 2-aminobenzothiazole derivatives has been evaluated against a wide array of microorganisms. The data, summarized in the tables below, highlight the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for various derivatives against clinically relevant bacterial and fungal strains.
Antibacterial Activity
2-aminobenzothiazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Several studies have reported significant inhibition of key pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Derivatives against Bacterial Strains
| Compound ID | Gram (+) / Gram (-) | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative A | Gram (+) | Staphylococcus aureus | 8 | [2] |
| Gram (+) | Enterococcus faecalis | 8 | [2] | |
| Gram (-) | Escherichia coli | >64 | [3] | |
| Derivative B | Gram (+) | Staphylococcus aureus (MRSA) | <0.03 | [4][5] |
| Gram (+) | Enterococcus faecium (MDR) | <0.03 | [4] | |
| Gram (-) | Escherichia coli | 4-16 | [5] | |
| Gram (-) | Acinetobacter baumannii | 4-16 | [5] | |
| Gram (-) | Pseudomonas aeruginosa | 4-16 | [5] | |
| Gram (-) | Klebsiella pneumoniae | 4-16 | [5] | |
| Derivative C | Gram (+) | Staphylococcus epidermidis | Moderate Activity at 250 µg/mL | [6][7] |
| Gram (-) | Escherichia coli | Moderate Activity at 250 µg/mL | [6][7] | |
| Gram (-) | Klebsiella pneumoniae | Moderate Activity at 250 µg/mL | [6][7] | |
| Ciprofloxacin (Control) | - | Staphylococcus aureus | - | [8] |
| - | Escherichia coli | - | [8] |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), MDR (Multi-drug resistant). "Moderate Activity" indicates that specific MIC values were not provided, but the compounds showed inhibitory effects at the tested concentration.
Antifungal Activity
In addition to their antibacterial properties, many 2-aminobenzothiazole derivatives exhibit significant antifungal activity.[9] Studies have demonstrated their effectiveness against various Candida species, which are common causes of opportunistic fungal infections, as well as molds like Aspergillus niger and Aspergillus flavus.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Derivatives against Fungal Strains
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative 1n | Candida albicans | 4 | [9][10] |
| Candida tropicalis | 4 | [9][10] | |
| Candida parapsilosis | 8 | [9][10] | |
| Derivative 1o | Candida albicans | 8 | [9][10] |
| Candida tropicalis | 8 | [9][10] | |
| Candida parapsilosis | 4 | [9][10] | |
| Derivative 7a | Candida albicans (clinical isolate) | equipotent to nystatin | [4] |
| 6-amino-2-n-pentylthiobenzothiazole (APB) | Candida species (17 strains) | ≤ 40 µmol/ml (IC50) | [11] |
| Fluconazole (Control) | Candida albicans | - | [12] |
Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV
Several studies suggest that the primary mechanism of antibacterial action for many 2-aminobenzothiazole derivatives is the inhibition of bacterial DNA gyrase and, in some cases, topoisomerase IV.[4][5][13] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents. By binding to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, these compounds disrupt the enzymes' function, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[14][15]
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by 2-Aminobenzothiazole Derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[1][10]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
-
Preparation of Inoculum: Bacterial or fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Microtiter Plates: The 2-aminobenzothiazole derivatives are serially diluted in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[1]
Agar Well Diffusion Method
This method is a preliminary screening test for antimicrobial activity.[7]
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Creating Wells: Sterile wells (6-8 mm in diameter) are punched into the agar.
-
Adding Test Compounds: A specific volume of the 2-aminobenzothiazole derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under the same conditions as the MIC test.
-
Reading Results: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Caption: Workflow for Antimicrobial Susceptibility Testing of 2-Aminobenzothiazole Derivatives.
Conclusion
The collective evidence strongly supports the continued investigation of 2-aminobenzothiazole derivatives as a valuable source of new antimicrobial agents. Their broad-spectrum activity, coupled with a well-defined mechanism of action targeting essential bacterial enzymes, makes them attractive candidates for further development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the critical mission to combat the global challenge of antimicrobial resistance. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and pharmacokinetic properties, paving the way for potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. facm.ucl.ac.be [facm.ucl.ac.be]
- 11. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Benzothiazole vs. Benzimidazole Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent heterocyclic scaffolds in medicinal chemistry: benzothiazole and benzimidazole. By examining their physicochemical properties, synthesis, and biological activities through experimental data, this document aims to inform scaffold selection and optimization in drug design and development.
Physicochemical and Structural Properties
Benzothiazole and benzimidazole are bicyclic aromatic ring systems composed of a benzene ring fused to a five-membered heterocyclic ring. The key structural difference lies in the heteroatoms of the five-membered ring: benzothiazole contains a sulfur and a nitrogen atom, while benzimidazole contains two nitrogen atoms. This seemingly subtle difference significantly influences their electronic properties, bond angles, and overall molecular conformation, which in turn dictates their interactions with biological targets.
| Property | Benzothiazole | Benzimidazole | Reference(s) |
| Molecular Formula | C₇H₅NS | C₇H₆N₂ | N/A |
| Molar Mass ( g/mol ) | 135.19 | 118.14 | N/A |
| Acidity (pKa of conjugate acid) | ~1.2 | ~5.6 | [1] |
| Basicity | Weakly basic | More basic than benzothiazole | [1] |
| Hydrogen Bonding | H-bond acceptor (N) | H-bond donor (N-H) and acceptor (N) | [2] |
| Aromaticity | Aromatic | Aromatic | N/A |
| Polar Surface Area (Ų) | 41.9 | 41.6 | [1] |
| LogP | 1.89 | 1.53 | [1] |
Synthesis of Scaffolds
Both benzothiazole and benzimidazole scaffolds can be synthesized through various well-established methods, often involving the condensation of a substituted benzene precursor with a reagent that provides the atoms for the five-membered ring.
General Synthesis of 2-Substituted Benzothiazoles: A common and versatile method involves the condensation of 2-aminothiophenol with various functional groups such as carboxylic acids, aldehydes, or acid chlorides.
General Synthesis of 2-Substituted Benzimidazoles: The Phillips condensation is a widely used method, involving the reaction of o-phenylenediamine with aldehydes in the presence of an oxidizing agent.
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Comparative Biological Activities
Both benzothiazole and benzimidazole scaffolds are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds. Below is a comparative summary of their performance in key therapeutic areas, supported by experimental data.
Anticancer Activity
Derivatives of both scaffolds have demonstrated significant potential as anticancer agents, often through the inhibition of various kinases and other cancer-related targets.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound ID | Scaffold | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 1a | Benzothiazole | HCT-116 (Colon) | 3.5 ± 0.4 | [3] |
| 1f | Benzimidazole | HCT-116 (Colon) | 4.8 ± 0.6 | [3] |
| 1a | Benzothiazole | HepG2 (Liver) | 2.8 ± 0.3 | [3] |
| 1f | Benzimidazole | HepG2 (Liver) | 3.9 ± 0.5 | [3] |
| 4b | Benzimidazole | HepG2 (Liver) | 1.82 | [4] |
| 5b,c | Benzimidazole | HCT-116 (Colon) | 1.98, 1.54 | [4] |
| 10s (Pyrimidine-benzothiazole hybrid) | Benzothiazole | HCT-116 (Colon) | 0.70 | [4] |
| 10s (Pyrimidine-benzothiazole hybrid) | Benzothiazole | HeLa (Cervical) | 0.45 | [4] |
| 13 | Benzothiazole | A549 (Lung) | 1.1 - 8.8 | [5] |
| 14 | Benzimidazole | A549 (Lung) | comparable to 13 | [5] |
Note: Data is compiled from different studies and direct comparison should be made with caution. Compounds from the same study (e.g., 1a and 1f) offer the most direct comparison.
Antimicrobial Activity
Benzothiazole and benzimidazole derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Scaffold | S. aureus | E. coli | C. albicans | Reference |
| Benzimidazole derivative | Benzimidazole | - | - | - | [6] |
| 17 | Benzimidazole | 25 | >200 | - | [6] |
| 18 | Benzimidazole | 25 | >200 | - | [6] |
| 19 | Benzimidazole | 12.5 | >200 | - | [6] |
| 20 | Benzimidazole | 50 | >200 | - | [6] |
| 21 | Benzimidazole | 25 | >200 | - | [6] |
| 22 | Benzimidazole | 50 | >200 | - | [6] |
| 24 | Benzimidazole | 50 | >200 | - | [6] |
| Benzothiazole analog of 15b | Benzothiazole | - | - | - | [7] |
| 21b | Benzothiazole | >64 | >64 | - | [7] |
| Benzimidazole derivative 15a | Benzimidazole | - | 1 | - | [7] |
| Benzothiazole derivative 3e | Benzothiazole | 3.12 | 3.12 | - | [8] |
| Ciprofloxacin (standard) | - | 6.25 | 6.25 | - | [8] |
Note: A direct comparison is challenging due to variations in tested strains and compound structures across different studies. However, some studies suggest that benzothiazole derivatives may possess slightly better antifungal activity, while benzimidazoles show strong antibacterial potential.[9]
Signaling Pathways and Mechanisms of Action
The biological effects of benzothiazole and benzimidazole derivatives are often mediated through their interaction with specific cellular signaling pathways.
Benzothiazole and the Ras/MEK/ERK Pathway
Several studies have shown that benzothiazole derivatives can exert their anticancer effects by inhibiting the Ras/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[10][11]
Benzimidazole and the p38 MAPK Pathway
Benzimidazole derivatives have been shown to modulate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[12][13]
Experimental Protocols
General Synthesis of 2-Substituted Benzothiazoles
This protocol describes a common method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
Oxidizing agent (e.g., 30% hydrogen peroxide)
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 2-aminothiophenol (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid.
-
Slowly add the oxidizing agent (e.g., hydrogen peroxide, 1.1 equivalents) dropwise to the mixture while stirring.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
General Synthesis of 2-Substituted Benzimidazoles
This protocol outlines the Phillips condensation method for synthesizing 2-arylbenzimidazoles.
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium bisulfite (NaHSO₃) or another suitable oxidizing agent
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium bisulfite (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 3-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitated product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Both benzothiazole and benzimidazole scaffolds are of immense value in drug discovery, each offering a distinct set of physicochemical and biological properties. Benzimidazoles, with their hydrogen bond donating and accepting capabilities, often serve as bioisosteres for purines. Benzothiazoles, being more lipophilic and weakly basic, present different pharmacokinetic profiles. The choice between these scaffolds should be guided by the specific therapeutic target and the desired drug-like properties. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug development. Further head-to-head studies with systematically varied substitution patterns are warranted to build a more comprehensive understanding of the structure-activity relationships for these two privileged scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usrij.com [usrij.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
Safety Operating Guide
Proper Disposal of 2-Aminobenzo[d]thiazole-7-carboxylic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on information for analogous compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[2]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] An eyewash station and safety shower must be readily accessible.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of 2-Aminobenzo[d]thiazole-7-carboxylic acid involves treating it as hazardous waste. It should not be disposed of down the drain or in regular solid waste.[2][4][5]
-
Identification and Classification: The first step is to classify the waste. Based on data for similar aminobenzoic acid and benzothiazole derivatives, this compound is likely to be categorized as a hazardous waste.[3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.
-
Waste Segregation: To prevent dangerous chemical reactions, do not mix this compound waste with other incompatible waste streams.[3][6] For example, acids should be stored separately from bases, and oxidizers should be kept away from flammable materials.[3][6]
-
Waste Collection:
-
Collect waste, whether in solid form or in solution, in a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[2][6][7] The original container is often a suitable choice for waste storage.[8]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2][3]
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[3]
-
Indicate the approximate quantity or concentration of the waste.[2]
-
Note the date when waste was first added to the container.[7]
-
-
Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[6][7]
-
This area must be at or near the point of generation and should be inspected weekly for any signs of leakage.[6][7]
-
Ensure the storage area is well-ventilated and away from incompatible materials.[2]
-
-
Disposal:
Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| Waste Container Headspace | Leave at least 1 inch of headspace. | [6] |
| Maximum SAA Storage | Up to 55 gallons of hazardous waste. | [7] |
| Maximum SAA Storage (Acutely Toxic) | Up to 1 quart of liquid or 1 kg of solid. | [7] |
| SAA Container Removal | Within 3 days of being full. | [6] |
| Partially Filled Container Storage | Up to 1 year in a designated SAA. | [6] |
Experimental Workflow and Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. geneseo.edu [geneseo.edu]
Personal protective equipment for handling 2-Aminobenzo[d]thiazole-7-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Aminobenzo[d]thiazole-7-carboxylic acid was not located. The following guidance is based on safety data for structurally similar compounds, such as 2-aminobenzothiazole, and general best practices for handling laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling this chemical.
Immediate Safety Information
Hazard Identification: Based on data for similar benzothiazole derivatives, this compound should be handled as a hazardous substance. Potential hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3]
In the event of exposure, seek immediate medical attention and provide the attending physician with the chemical's safety information.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure when handling this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures to be performed.[4]
| Equipment | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[2] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Check manufacturer's glove selection guide for compatibility. | Prevents skin contact. |
| Body Protection | Laboratory coat or chemical-resistant coveralls.[6][7][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate particulate filter if dusts are generated and engineering controls are insufficient.[5][6] | Prevents inhalation of dust. |
| Footwear | Closed-toe shoes made of a durable material.[7] | Protects feet from spills. |
Operational Plan
A step-by-step approach is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a certified chemical fume hood, especially when handling powders or generating dust.[4]
2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the safety information.
-
Weighing and Transferring:
-
Conduct these operations in a fume hood to minimize inhalation of dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid.
-
Avoid creating dust. If possible, handle in a glove box.
-
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
General Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.[2]
-
Keep containers tightly closed when not in use.
-
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a tightly sealed, clearly labeled container.
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]
-
-
Disposal Procedure:
-
Spill Cleanup:
-
In case of a spill, evacuate the area and prevent access.
-
Wear appropriate PPE, including respiratory protection.
-
Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Experimental Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of a hazardous laboratory chemical.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. realsafety.org [realsafety.org]
- 7. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 8. sams-solutions.com [sams-solutions.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
